Isohyenanchin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,3S,5R,6R,7R,8S,9R,12S)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O7/c1-12(2,18)5-6-11(17)21-7(5)8(16)13(3)14(4-20-14)9-10(22-9)15(6,13)19/h5-10,16,18-19H,4H2,1-3H3/t5-,6+,7+,8+,9+,10-,13-,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLYIEOSKVYJIP-XIWURNNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C3C(C(C1(C4C(C25CO5)O4)O)C(=O)O3)C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@H]3[C@H]([C@@H]([C@@]1([C@@H]4[C@H]([C@]25CO5)O4)O)C(=O)O3)C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Natural Source and Isolation of Isohyenanchin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural origins of Isohyenanchin, a picrotoxane sesquiterpenoid of interest for its biological activity. The document details its primary botanical source, presents comparative data with related compounds, outlines a comprehensive experimental protocol for its isolation, and illustrates its relevant biological signaling pathway.
Primary Natural Source of this compound
The principal natural source of this compound is the plant Hyenancha globosa , a member of the Picrodendraceae family. This plant is known to produce a variety of picrotoxane sesquiterpenoids, including hyenanchin and its isomer, this compound. While the broader class of picrotoxins, such as picrotoxinin and picrotin, are famously extracted from Anamirta cocculus (fishberry), the most direct and documented source for this compound is Hyenancha globosa.
Comparative Data of Related Picrotoxane Sesquiterpenoids
To provide a clear context for this compound, the following table summarizes its key chemical properties alongside those of the closely related compounds hyenanchin and picrotoxinin.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Primary Natural Source |
| This compound | C₁₅H₂₀O₇ | 312.32 | 19417-00-6 | Hyenancha globosa |
| Hyenanchin | C₁₅H₂₀O₇ | 312.32 | 23735-34-4 | Hyenancha globosa |
| Picrotoxinin | C₁₅H₁₆O₆ | 292.28 | 17617-45-7 | Anamirta cocculus |
Experimental Protocol: Isolation of Picrotoxane Sesquiterpenoids
The following protocol is a generalized yet detailed methodology for the extraction and isolation of picrotoxane sesquiterpenoids from plant material. This procedure, adapted from established methods for picrotoxin extraction from Anamirta cocculus, is applicable for the isolation of this compound from the fruits of Hyenancha globosa.
3.1. Materials and Equipment
-
Plant Material: Dried and ground fruits of Hyenancha globosa.
-
Solvents: 95% Ethanol, Petroleum ether, Chloroform, Ethyl acetate, Methanol (all analytical grade).
-
Equipment: Soxhlet extractor, Rotary evaporator, Glass column for chromatography, Silica gel (60-120 mesh), Thin Layer Chromatography (TLC) plates (silica gel G), UV chamber, Glassware (beakers, flasks, etc.), Heating mantle, Filtration apparatus.
3.2. Extraction Procedure
-
Defatting: The powdered plant material (e.g., 1 kg) is first defatted with petroleum ether in a Soxhlet extractor for approximately 24 hours to remove lipids and other nonpolar compounds. The defatted plant material is then air-dried.
-
Ethanolic Extraction: The defatted powder is subsequently extracted with 95% ethanol in a Soxhlet extractor for 48-72 hours.
-
Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a viscous residue.
3.3. Isolation and Purification by Column Chromatography
-
Column Preparation: A glass column is packed with silica gel suspended in chloroform to create a stationary phase.
-
Sample Loading: The concentrated ethanolic extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of solvents of increasing polarity. A typical gradient starts with 100% chloroform, gradually introducing ethyl acetate, and then methanol. The following gradient can be employed:
-
Chloroform (100%)
-
Chloroform:Ethyl Acetate (9:1, 8:2, 1:1, 2:8, 1:9)
-
Ethyl Acetate (100%)
-
Ethyl Acetate:Methanol (9:1, 8:2)
-
-
Fraction Collection: Fractions of the eluate are collected sequentially.
-
Monitoring: The separation is monitored by Thin Layer Chromatography (TLC). The TLC plates are developed in a suitable solvent system (e.g., chloroform:ethyl acetate) and visualized under a UV lamp or by staining with an appropriate reagent (e.g., iodine vapor).
-
Pooling and Crystallization: Fractions containing the compound of interest (as identified by TLC comparison with a standard, if available) are pooled, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., methanol-water) to obtain pure this compound.
Signaling Pathway and Mechanism of Action
This compound is known to be a weak antagonist of ionotropic GABA receptors.[1] Its action is analogous to that of the more potent and well-studied picrotoxinin, which acts as a non-competitive antagonist of the GABA-A receptor. The following diagram illustrates the signaling pathway of the GABA-A receptor and the inhibitory action of picrotoxane sesquiterpenoids.
Pathway Description: In normal neurotransmission, the neurotransmitter GABA (gamma-aminobutyric acid) is synthesized from glutamate and released into the synaptic cleft. It then binds to the GABA-A receptor on the postsynaptic neuron, which is a ligand-gated chloride ion channel. This binding opens the channel, allowing chloride ions to flow into the neuron, leading to hyperpolarization and an inhibitory effect. This compound, like other picrotoxane sesquiterpenoids, acts as a non-competitive antagonist. It binds to an allosteric site within the chloride channel pore of the GABA-A receptor, inducing a conformational change that blocks the channel. This prevents the influx of chloride ions even when GABA is bound to the receptor, thereby inhibiting its inhibitory function and leading to a net excitatory effect on the central nervous system.
References
Technical Whitepaper: Isolation and Characterization of Picrotoxane Sesquiterpenes and their Biological Activity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial investigations into the discovery and isolation of isohyenanchin from Campanula medium did not yield substantiating primary scientific literature. The information presented herein is based on the well-documented discovery, isolation, and characterization of the structurally related and biologically active compound picrotoxin, sourced from Anamirta cocculus. One commercial supplier lists Campanula medium L. as a source of this compound, however, this has not been independently verified in peer-reviewed literature.[1] Picrotoxin is a non-competitive antagonist of the GABA-A receptor, a mechanism of action also attributed to this compound.[2]
Introduction
Picrotoxin is a neurotoxic sesquiterpene lactone first isolated in 1812 by the French pharmacist Pierre François Guillaume Boullay.[3] It is a molecular equimolar mixture of two distinct compounds: the more biologically active picrotoxinin and the less active picrotin.[3][4] The primary natural source of picrotoxin is the fruit of the Southeast Asian climbing plant, Anamirta cocculus.[3]
The toxic and stimulant properties of picrotoxin are attributed to its action as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) type A receptor.[2][5] By blocking the inhibitory effects of GABA in the central nervous system, picrotoxin can induce convulsions.[2][6] This mechanism of action makes it a valuable pharmacological tool for studying the GABAergic system.
This technical guide outlines a general methodology for the extraction, isolation, and structural elucidation of picrotoxin from its natural source, presents its key analytical data, and illustrates its mechanism of action on the GABA-A receptor.
Experimental Protocols
The following protocols are generalized methodologies for the isolation and characterization of picrotoxin from Anamirta cocculus.
Extraction of Picrotoxin
A solid-liquid extraction method is typically employed to isolate crude picrotoxin from the plant material.
Protocol:
-
Preparation of Plant Material: Dried and powdered fruits of Anamirta cocculus are used as the starting material.
-
Solvent Extraction: The powdered material is subjected to extraction with a suitable organic solvent. Methanol or ethanol are commonly used due to their polarity, which is effective for extracting sesquiterpene lactones.
-
Extraction Procedure:
-
The powdered plant material is macerated in the chosen solvent at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.
-
Alternatively, Soxhlet extraction can be used for a more exhaustive extraction.
-
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification of Picrotoxin
The crude extract, a complex mixture of phytochemicals, is subjected to chromatographic techniques to isolate picrotoxin.
Protocol:
-
Liquid-Liquid Partitioning: The crude extract is dissolved in a suitable solvent system (e.g., methanol-water) and partitioned against a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds.
-
Column Chromatography: The polar fraction is then subjected to column chromatography over silica gel.
-
A solvent gradient of increasing polarity (e.g., a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate) is used to elute the compounds.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing picrotoxin.
-
-
Recrystallization: Fractions rich in picrotoxin are pooled, and the solvent is evaporated. The residue is then recrystallized from a suitable solvent (e.g., hot water or ethanol) to yield purified picrotoxin crystals.
Structural Elucidation
The structure of the isolated compounds is confirmed using modern spectroscopic techniques.
Protocol:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of picrotoxinin and picrotin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra are acquired to determine the chemical environment of the hydrogen and carbon atoms in the molecules.
-
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of atoms and confirm the final structures.
-
Data Presentation
The following tables summarize the key physical and spectroscopic data for the two components of picrotoxin.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| Picrotoxinin | C₁₅H₁₆O₆ | 292.28 g/mol | 17617-45-7 |
| Picrotin | C₁₅H₁₈O₇ | 310.30 g/mol | 21416-53-5 |
| Technique | Description |
| ¹H NMR | Provides information on the number and types of protons, their chemical environment, and neighboring protons. |
| ¹³C NMR | Shows the number of unique carbon atoms and their chemical shifts, indicating their functional groups. |
| Mass Spec | Determines the exact mass and molecular formula. Fragmentation patterns can provide structural clues. |
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of picrotoxin.
Signaling Pathway: GABA-A Receptor Antagonism
Picrotoxin acts as a non-competitive antagonist at the GABA-A receptor, which is a ligand-gated ion channel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Picrotoxin | C30H34O13 | CID 31304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Picrotoxin - Wikipedia [en.wikipedia.org]
- 4. Revision of the unstable picrotoxinin hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GABA receptor antagonist - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Isohyenanchin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isohyenanchin is a naturally occurring sesquiterpene lactone that has garnered interest in the scientific community for its neurological activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization, where available in public literature, are also presented. This document aims to serve as a foundational resource for researchers investigating this compound for potential therapeutic applications.
Chemical Identity and Structure
This compound, a member of the sesquiterpenoid class of natural products, possesses a complex polycyclic structure. Its chemical identity is defined by the following key identifiers:
| Property | Value |
| Molecular Formula | C₁₅H₂₀O₇ |
| Molecular Weight | 312.32 g/mol |
| CAS Number | 19417-00-6 |
| Synonyms | Hydroxycoriatin |
A 2D representation of the chemical structure of this compound is provided below:
Figure 1. 2D Chemical Structure of this compound.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly accessible literature. However, based on its chemical structure and information from chemical suppliers, the following properties can be summarized:
| Property | Value/Description |
| Physical State | Solid |
| Melting Point | Not reported |
| Solubility | Information not available. Given its poly-oxygenated structure, it is likely to have some solubility in polar organic solvents. Its solubility in water is predicted to be low. |
Further experimental determination of these properties is crucial for its handling, formulation, and development as a potential therapeutic agent.
Spectroscopic Data
Comprehensive spectroscopic data is essential for the unequivocal identification and characterization of this compound. While specific spectra are not widely published, the expected spectral features based on its structure are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum of this compound is expected to be complex due to the numerous stereocenters and conformationally restricted ring systems. Key signals would likely include:
-
Several signals in the aliphatic region (1.0-2.5 ppm) corresponding to the methyl and methylene protons of the terpene backbone.
-
Multiple signals in the region of 3.5-5.0 ppm for protons attached to carbons bearing oxygen atoms (alcohols, ethers, and the lactone).
-
The presence of hydroxyl groups would give rise to exchangeable proton signals, the chemical shifts of which would be dependent on the solvent and concentration.
-
-
¹³C-NMR: The carbon NMR spectrum would provide complementary information, with expected signals for:
-
Aliphatic carbons (CH₃, CH₂, CH) in the range of 10-60 ppm.
-
Carbons bonded to oxygen (C-O) in the range of 60-90 ppm.
-
A downfield signal corresponding to the carbonyl carbon of the lactone group (typically >170 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight and provide information about the fragmentation pattern, aiding in structural elucidation. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₅H₂₀O₇. Fragmentation would likely involve the loss of water, carbon monoxide, and other small neutral molecules from the polycyclic core.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.
-
C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=O stretching: A strong absorption band around 1750-1780 cm⁻¹ characteristic of a γ-lactone.
-
C-O stretching: Multiple bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the various C-O single bonds.
Biological Activity and Signaling Pathways
This compound is known to exhibit antagonistic activity at specific neurotransmitter receptors.
GABA Receptor Antagonism
This compound is reported to be a weak antagonist of ionotropic GABA (γ-aminobutyric acid) receptors[1]. GABA is the primary inhibitory neurotransmitter in the central nervous system. Its receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.
The antagonistic action of this compound at GABA receptors suggests it can block the inhibitory effects of GABA, potentially leading to a state of neuronal excitation. This mechanism is shared by other convulsant agents.
References
Isohyenanchin: A Technical Guide to a Picrotoxane Sesquiterpene Lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isohyenanchin, a member of the picrotoxane class of sesquiterpene lactones, is a neuroactive compound known for its antagonistic activity at ionotropic γ-aminobutyric acid (GABA) receptors. Picrotoxane sesquiterpenoids are a unique class of natural products characterized by a highly oxidized cis-hydrindene core, lactone rings, and epoxide functionalities. This technical guide provides a comprehensive overview of this compound, including its biological activity, what is known of its mechanism of action, and available data. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the pharmacological potential of this compound and related compounds.
Introduction
Picrotoxane sesquiterpenoids are a significant class of natural products, with a history dating back to the isolation of picrotoxin in the early 19th century. These compounds have garnered attention from natural product chemists, synthetic chemists, and pharmacologists due to their complex molecular architectures and potent biological activities. Many picrotoxane-type sesquiterpenes function as potent neurotoxins by acting as strong antagonists of the γ-aminobutyric acid (GABA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This antagonism leads to excitatory effects.
This compound, also known as hydroxycoriatin, is a notable member of this family. It is recognized as a weak antagonist of ionotropic GABA receptors. This guide will synthesize the available scientific information on this compound, presenting it in a structured format to facilitate further research and development.
Biological Activity
The primary biological activity of this compound is its antagonism of ionotropic GABA receptors. While it is characterized as a weak antagonist, this interaction is central to its physiological effects. The antagonism of GABA receptors by picrotoxane sesquiterpenoids can lead to a range of neurological effects, from neurotoxicity to potential neuroprotective properties under specific conditions.
Quantitative Data
Currently, specific quantitative data on the biological activity of this compound, such as its IC50 value for GABA receptor binding, is not widely available in publicly accessible literature. The table below is structured to incorporate such data as it becomes available through further research.
| Biological Target | Assay Type | Reported Value (e.g., IC50) | Source |
| Ionotropic GABA Receptors | Radioligand Binding Assay | Data Not Available | |
| Specific GABA-A Receptor Subunits | Electrophysiology | Data Not Available |
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are crucial for advancing research. The following sections outline generalized procedures based on common practices for picrotoxane sesquiterpenoids.
Isolation and Purification
A general workflow for the isolation of picrotoxane sesquiterpenoids from their natural sources, such as Hyenanche globosa, typically involves the following steps:
Caption: Generalized workflow for the isolation and characterization of this compound.
Methodology:
-
Extraction: The dried and powdered plant material is typically extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.
-
Chromatographic Separation: The active fraction (often the ethyl acetate fraction for sesquiterpene lactones) is further purified using a combination of chromatographic techniques. This may include column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structural Characterization: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
GABA Receptor Binding Assay
To determine the affinity of this compound for the GABA receptor, a radioligand binding assay is a standard method.
Methodology:
-
Membrane Preparation: Synaptic membranes are prepared from a suitable source, such as the rat cerebral cortex.
-
Incubation: The membranes are incubated with a radiolabeled GABA receptor ligand (e.g., [³H]muscimol or [³H]GABA) in the presence of varying concentrations of this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Mechanism of Action and Signaling Pathways
Picrotoxane sesquiterpenoids, including this compound, are known to be non-competitive antagonists of the GABA-A receptor. They are believed to bind to a site within the ion channel pore, thereby physically blocking the flow of chloride ions, rather than competing with GABA for its binding site on the receptor.
The binding of GABA to its receptor normally causes the opening of the chloride channel, leading to an influx of chloride ions and hyperpolarization of the neuron, which is an inhibitory effect. By blocking this channel, this compound prevents this hyperpolarization, leading to a state of neuronal excitation.
Caption: Proposed mechanism of action of this compound on the GABA-A receptor.
Spectroscopic Data
NMR Spectroscopy
| ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Data Not Available | Data Not Available |
Mass Spectrometry
| Technique | m/z |
| ESI-MS | Data Not Available |
| HR-ESI-MS | Data Not Available |
Conclusion
This compound represents an intriguing member of the picrotoxane family of sesquiterpene lactones with a known, albeit weak, antagonistic effect on ionotropic GABA receptors. Its complex structure and biological activity make it a person of interest for further investigation in the fields of natural product chemistry, pharmacology, and drug development. This technical guide has summarized the current understanding of this compound and provided a framework for future research by outlining key experimental protocols and data requirements. The elucidation of its precise quantitative biological activity, detailed signaling pathways, and comprehensive spectroscopic characterization will be crucial steps in unlocking the full potential of this neuroactive natural product.
The Uncharted Path: A Technical Guide to the Biosynthesis of Isohyenanchin in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isohyenanchin, a potent picrotoxane sesquiterpenoid lactone, has garnered significant interest within the scientific community due to its neurotoxic properties and potential as a pharmacological tool. Despite its well-documented physiological effects, the intricate biosynthetic pathway leading to its formation in plants, primarily in species such as Anamirta cocculus, remains largely unelucidated. This technical guide synthesizes the current understanding of picrotoxane biosynthesis, drawing parallels from related compounds to propose a putative pathway for this compound. It aims to provide a comprehensive resource for researchers, encompassing a hypothetical biosynthetic route, key enzymatic steps, and generalized experimental protocols to facilitate further investigation into this complex natural product. The absence of direct experimental data on this compound biosynthesis necessitates that the pathway presented herein is considered a hypothetical framework, intended to stimulate and guide future research in this area.
Introduction
Picrotoxane sesquiterpenoids are a class of highly oxygenated and structurally complex natural products known for their potent biological activities.[1] this compound is a member of this family, found in the seeds of Anamirta cocculus, a plant native to Southeast Asia and India.[2] These seeds have a long history of use as a fish poison, a testament to the neurotoxic potency of their constituents.[2] The core chemical structure of picrotoxanes, including this compound, is a compact tricyclic skeleton, which presents a formidable challenge for chemical synthesis and an intriguing puzzle for biosynthetic elucidation.[2]
While the total synthesis of several picrotoxanes has been achieved, their biosynthesis in plants is not well understood.[2] This guide will construct a hypothetical pathway for this compound by leveraging the established principles of terpenoid biosynthesis and the partial elucidation of pathways for similar picrotoxane compounds, such as dendrobine.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound, like all sesquiterpenoids, is proposed to originate from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two independent pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids.
Upstream Pathway: Synthesis of Farnesyl Pyrophosphate (FPP)
The initial steps of the proposed this compound biosynthesis are conserved among all sesquiterpenoids.
-
MVA Pathway: Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid. A series of phosphorylations and a decarboxylation yield IPP.
-
MEP Pathway: Pyruvate and glyceraldehyde-3-phosphate are used to produce 1-deoxy-D-xylulose 5-phosphate (DXP), which is then converted through a series of steps to both IPP and DMAPP.
-
Formation of FPP: IPP and DMAPP are then used to build the C15 backbone of sesquiterpenoids. Geranyl pyrophosphate (GPP) is formed from the condensation of one molecule of IPP and one molecule of DMAPP. A subsequent addition of another IPP molecule to GPP by farnesyl pyrophosphate synthase (FPPS) yields farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenoids.
The following diagram illustrates the upstream pathway leading to the formation of FPP.
Core Picrotoxane Skeleton Formation and Tailoring
The conversion of the linear FPP molecule into the complex polycyclic structure of this compound is hypothesized to proceed through the action of two key classes of enzymes: terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs).
-
Cyclization: A specific terpene synthase, provisionally named "picrotoxane synthase," is proposed to catalyze the cyclization of FPP to form a foundational picrotoxane carbocation intermediate. This is a critical step that establishes the characteristic carbon skeleton of the picrotoxane family. The exact structure of the initial cyclized product is currently unknown.
-
Oxidative Modifications: Following cyclization, the picrotoxane skeleton undergoes a series of extensive oxidative modifications, primarily catalyzed by cytochrome P450 enzymes. These enzymes are responsible for introducing the multiple hydroxyl and epoxide functionalities, as well as forming the lactone rings that are characteristic of this compound. The precise sequence of these oxidative steps is yet to be determined.
The following diagram presents a hypothetical downstream pathway from FPP to this compound.
Quantitative Data
As of the date of this publication, there is no specific quantitative data available in the scientific literature regarding the enzyme kinetics, metabolite concentrations, or gene expression levels for the this compound biosynthetic pathway. The following table is provided as a template for future research and to highlight the key parameters that need to be determined to fully characterize this pathway.
| Enzyme/Metabolite | Plant Source | Method of Quantification | Measured Value | Reference |
| Precursor Pathway | ||||
| Farnesyl Pyrophosphate Synthase (FPPS) | Anamirta cocculus | Enzyme Assay (e.g., radiometric, LC-MS) | Data not available | |
| Farnesyl Pyrophosphate (FPP) | Anamirta cocculus | Metabolomics (e.g., GC-MS, LC-MS) | Data not available | |
| Picrotoxane-Specific Pathway | ||||
| Picrotoxane Synthase (putative) | Anamirta cocculus | Enzyme Assay with FPP | Data not available | |
| Picrotoxane Skeleton Intermediate | Anamirta cocculus | Metabolomics (LC-MS/MS) | Data not available | |
| Cytochrome P450s (specific to pathway) | Anamirta cocculus | qRT-PCR, Proteomics | Data not available | |
| This compound | Anamirta cocculus | HPLC, LC-MS | Data not available |
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway will require a multi-faceted approach combining transcriptomics, proteomics, metabolomics, and classical biochemical techniques. The following are generalized protocols for key experiments.
Identification of Candidate Genes via Transcriptome Analysis
Objective: To identify candidate terpene synthase and cytochrome P450 genes involved in this compound biosynthesis.
Methodology:
-
Plant Material: Collect tissues from Anamirta cocculus known to accumulate this compound (e.g., seeds) at different developmental stages.
-
RNA Extraction and Sequencing: Extract total RNA from the collected tissues. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).
-
Bioinformatic Analysis: Assemble the transcriptome de novo or map reads to a reference genome if available. Identify unigenes with homology to known terpene synthases and cytochrome P450s.
-
Differential Expression Analysis: Compare gene expression levels across different tissues and developmental stages to identify candidate genes whose expression correlates with this compound accumulation.
Functional Characterization of Candidate Enzymes
Objective: To determine the enzymatic function of candidate terpene synthases and cytochrome P450s.
Methodology:
-
Gene Cloning and Expression: Clone the full-length coding sequences of candidate genes into suitable expression vectors (e.g., for E. coli or yeast).
-
Heterologous Protein Expression and Purification: Express the recombinant proteins and purify them using affinity chromatography.
-
In Vitro Enzyme Assays:
-
Terpene Synthase: Incubate the purified TPS with FPP and analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized product.
-
Cytochrome P450: Co-express the CYP with a cytochrome P450 reductase in a suitable host system (e.g., yeast). Incubate the microsomes with the putative substrate (the product of the TPS reaction) and NADPH. Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
In Vivo Characterization: Transiently express the candidate genes in a heterologous plant host (e.g., Nicotiana benthamiana) and analyze the metabolome for the production of new compounds.
Conclusion and Future Perspectives
The biosynthesis of this compound in plants remains a significant knowledge gap in the field of natural product chemistry. The proposed pathway in this guide, based on the established principles of terpenoid biosynthesis, provides a roadmap for future research. The immediate priorities should be the deep sequencing of the Anamirta cocculus transcriptome to identify candidate genes, followed by the functional characterization of these genes to piece together the enzymatic steps leading to this compound. A detailed understanding of this pathway will not only be a significant scientific achievement but could also open avenues for the biotechnological production of this compound and related compounds for pharmacological research and development. The intricate molecular architecture of this compound, sculpted by a series of precise enzymatic reactions, continues to be a compelling subject for scientific inquiry.
References
Isohyenanchin's Mechanism of Action on GABA-A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isohyenanchin, a picrotoxane sesquiterpene lactone derived from the plant Hyenanche globosa, is a potent neurotoxin that elicits convulsant effects through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides an in-depth examination of the mechanism of action of this compound, primarily through the lens of its close structural and functional analogue, picrotoxin. Due to a scarcity of direct quantitative data for this compound, this document leverages the extensive research on picrotoxin to elucidate the binding kinetics, functional consequences, and experimental approaches relevant to understanding this compound's effects on GABA-A receptors. The guide details the non-competitive antagonism at the picrotoxinin binding site within the GABA-A receptor's chloride ion channel, presenting available quantitative data for related compounds, outlining key experimental protocols, and visualizing the associated molecular pathways and experimental workflows.
Introduction: The GABA-A Receptor and Picrotoxane Neurotoxins
The GABA-A receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system.[1] Upon binding of the neurotransmitter GABA, the receptor's intrinsic chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.[2] This receptor is a key target for a wide array of therapeutic and toxic compounds.
Picrotoxane sesquiterpenes, including this compound and its more extensively studied relative picrotoxin, represent a class of potent GABA-A receptor antagonists.[3] Their shared bicyclic structure enables them to act as non-competitive antagonists, inducing convulsant effects by blocking the inhibitory action of GABA.[1] This guide will focus on the mechanism of this antagonism, using picrotoxin as the primary model to infer the actions of this compound.
Molecular Mechanism of Action: Non-Competitive Antagonism
This compound, like picrotoxin, is understood to be a non-competitive antagonist of the GABA-A receptor. This mode of action is characterized by the antagonist binding to a site on the receptor that is distinct from the agonist (GABA) binding site.[1]
The Picrotoxinin Binding Site
The binding site for picrotoxane sesquiterpenes, often referred to as the picrotoxinin site, is located within the transmembrane pore of the GABA-A receptor's chloride ion channel.[4] This site is distinct from the extracellular GABA binding sites located at the interface of the α and β subunits. The binding of this compound or picrotoxin to this site physically obstructs the flow of chloride ions, even when GABA is bound to the receptor and the channel is in an "open" conformation.[1]
Functional Consequences of Binding
The binding of this compound to the picrotoxinin site results in the following functional consequences:
-
Inhibition of GABA-induced Chloride Currents: The primary effect is a reduction in the amplitude of GABA-activated chloride currents. This inhibition is non-competitive, meaning that increasing the concentration of GABA cannot fully overcome the blocking effect of the antagonist.
-
Use-Dependent Block: The blocking action of picrotoxin, and presumably this compound, is often use-dependent. This means the antagonist has a higher affinity for the open or desensitized states of the receptor channel, which are induced by the presence of GABA.[2]
-
Convulsant Activity: By blocking the major inhibitory pathway in the brain, the overall balance of neuronal activity is shifted towards excitation, leading to hyperexcitability and convulsions.
Quantitative Analysis of Picrotoxane-GABA-A Receptor Interactions
| Compound | Receptor/Tissue | Assay Type | Parameter | Value | Reference |
| Picrotoxinin | Rat Cerebral Cortex | Radioligand Binding ([3H]TBOB) | IC50 | 9 µM | [3] |
| 5-methyl-picrotoxinin | Rat Cerebral Cortex | Radioligand Binding ([3H]TBOB) | IC50 | 9 µM | [3] |
Table 1: Quantitative Data for Picrotoxane Sesquiterpenes on GABA-A Receptors. This table summarizes the available quantitative data for picrotoxinin and a synthetic analog. TBOB (t-butylbicycloorthobenzoate) is a radioligand that binds to the picrotoxinin site.
Experimental Protocols
The investigation of this compound's mechanism of action on GABA-A receptors would involve two primary experimental approaches: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
These assays are used to determine the binding affinity and specificity of a compound for a particular receptor.
Objective: To determine the binding affinity (Ki) of this compound for the picrotoxinin binding site on the GABA-A receptor.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.
-
Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
In a series of tubes, combine the prepared brain membranes, a fixed concentration of a radioligand that binds to the picrotoxinin site (e.g., [3H]TBOB or [3H]dihydropicrotoxinin), and varying concentrations of unlabeled this compound (the competitor).
-
Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known picrotoxinin site ligand, such as unlabeled picrotoxin).
-
Incubate the tubes at a specific temperature for a set period to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology
Electrophysiological techniques, such as the two-electrode voltage-clamp (TEVC) on Xenopus oocytes or patch-clamp on cultured neurons or cell lines expressing GABA-A receptors, are used to measure the functional effects of a compound on ion channel activity.
Objective: To characterize the functional inhibition of GABA-A receptor-mediated currents by this compound.
Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation:
-
Use primary cultured neurons or a cell line (e.g., HEK293 cells) stably or transiently expressing specific GABA-A receptor subunits.
-
Plate the cells on coverslips for recording.
-
-
Recording Setup:
-
Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution.
-
Use a glass micropipette filled with an intracellular solution to form a high-resistance seal (giga-seal) with the membrane of a single cell.
-
Rupture the cell membrane under the pipette to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the membrane potential at a specific holding potential (e.g., -60 mV).
-
-
Drug Application:
-
Apply GABA to the cell using a rapid perfusion system to elicit a baseline chloride current.
-
Co-apply GABA with varying concentrations of this compound to the cell.
-
Wash out the drugs with the extracellular solution to observe recovery.
-
-
Data Acquisition and Analysis:
-
Record the GABA-induced currents in the absence and presence of this compound using an amplifier and data acquisition software.
-
Measure the peak amplitude of the GABA-induced currents.
-
Plot the percentage of inhibition of the GABA current as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 for the functional inhibition.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Signaling pathway of GABA-A receptor and inhibition by this compound.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Experimental workflow for a whole-cell patch-clamp experiment.
Caption: Logical relationship of this compound to GABA-A receptor antagonism.
Conclusion
The mechanism of action of this compound on GABA-A receptors is best understood through the extensive research conducted on its structural and functional analogue, picrotoxin. As a non-competitive antagonist, this compound binds to the picrotoxinin site within the chloride ion channel, physically occluding ion flow and thereby inhibiting GABAergic neurotransmission. This action underlies its potent convulsant effects. While direct quantitative data for this compound remains limited, the experimental protocols and mechanistic understanding derived from studies on picrotoxin provide a robust framework for future investigations into this and other related neurotoxins. Further research employing the methodologies outlined in this guide is necessary to precisely quantify the binding affinity and functional potency of this compound and to fully elucidate any subtle differences in its interaction with the GABA-A receptor compared to other picrotoxane sesquiterpenes.
References
- 1. Direct structural insights into GABAA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of (–)-Picrotoxinin by Late-Stage Strong Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of γ-aminobutyric acid (GABA) type A receptor subtypes using isosteric and allosteric ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Isohyenanchin as a Novel Antagonist of RDLac Homo-oligomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isohyenanchin, a picrotoxane sesquiterpenoid, has been identified as an antagonist of RDLac homo-oligomers, a subtype of insect ionotropic GABA receptors. This technical guide provides a comprehensive overview of the role of this compound as an antagonist of these receptors. While direct quantitative data and detailed experimental protocols for the this compound-RDLac interaction are not widely available in the public domain, this document synthesizes the existing knowledge on RDL receptors, picrotoxin-like antagonists, and the putative mechanism of action of this compound. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the insect GABA receptor as a target for novel insecticides.
Introduction to RDLac Homo-oligomers
GABA, the primary inhibitory neurotransmitter in insects, binds to the RDL receptor, causing a conformational change that opens the chloride ion channel. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.
This compound: A Picrotoxin-like Antagonist
This compound, also known as hydroxycoriatin, is a naturally occurring picrotoxane sesquiterpenoid. It has been identified as an antagonist of RDLac homo-oligomers and a weak antagonist of ionotropic GABA receptors.[7] Picrotoxin and related compounds are non-competitive antagonists of GABA receptors, acting as channel blockers.[8][9] They are believed to bind to a site within the ion channel pore, physically obstructing the flow of chloride ions.[10][11]
Mechanism of Action
The proposed mechanism of action for this compound on RDLac homo-oligomers is consistent with that of other picrotoxin-like compounds. It is hypothesized to act as a non-competitive antagonist by binding to a site within the chloride ion channel of the RDLac receptor. This binding event is thought to stabilize a closed or non-conducting state of the channel, thereby preventing GABA-induced chloride ion influx. This inhibition of inhibitory signaling leads to hyperexcitation of the insect's nervous system, resulting in convulsions and death.
Quantitative Data (Illustrative)
Specific quantitative data for the antagonist activity of this compound on RDLac homo-oligomers is not available in the public domain. The following table provides an illustrative representation of the type of data that would be generated from electrophysiological and binding assays to characterize such an antagonist.
| Parameter | Description | Illustrative Value |
| IC50 | The half-maximal inhibitory concentration of this compound required to block the GABA-induced current in RDLac receptors. | 100 nM |
| Ki | The inhibitory constant, representing the binding affinity of this compound to the RDLac receptor. | 50 nM |
| Hill Slope | A measure of the cooperativity of the antagonist binding. | ~1.0 |
Note: The values presented in this table are for illustrative purposes only and are not based on experimental data for this compound and RDLac.
Experimental Protocols
Detailed experimental protocols for studying the interaction of this compound with RDLac homo-oligomers are not publicly available. However, based on standard methods for characterizing GABA receptor antagonists, the following protocols would be appropriate.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is commonly used to study the function of ion channels expressed in a heterologous system.
-
cRNA Preparation: Synthesize capped RNA (cRNA) encoding the RDLac subunit from a linearized cDNA template.
-
Oocyte Injection: Inject the RDLac cRNA into mature Xenopus laevis oocytes.
-
Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Apply GABA to activate the RDLac receptors and record the resulting chloride current.
-
Co-apply GABA with varying concentrations of this compound to determine its inhibitory effect on the GABA-induced current.
-
-
Data Analysis: Plot the inhibition of the GABA current as a function of this compound concentration to determine the IC50 value.
Radioligand Binding Assay
This method is used to determine the binding affinity of a compound to its receptor.
-
Membrane Preparation: Prepare cell membranes from a system expressing the RDLac homo-oligomers (e.g., transfected insect cell lines or Xenopus oocytes).
-
Radioligand: Use a radiolabeled ligand that binds to the picrotoxin site of the GABA receptor, such as [3H]EBOB (ethynylbicycloorthobenzoate).
-
Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Plot the displacement of the radioligand by this compound to calculate the Ki value.
Visualizations
Signaling Pathway of RDLac Homo-oligomer and Antagonism by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of RDL GABA Receptor Point Mutants on Susceptibility to Meta-Diamide and Isoxazoline Insecticides in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AOP-Wiki [aopwiki.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The picrotoxinin binding site and its relationship to the GABA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Activity of Isohyenanchin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isohyenanchin, a picrotoxane sesquiterpene lactone, is a natural compound found in plants of the genus Hyaenanche and Coriaria. Structurally similar to the known neurotoxins hyenanchin and tutin, this compound has been a subject of interest for its potential biological activities. This technical guide provides a summary of the available data on the preliminary biological screening of this compound and its related compounds, with a focus on cytotoxicity, antimicrobial, and anti-inflammatory properties. Due to the limited specific research on this compound, this guide also incorporates data from studies on closely related compounds and extracts of the source plant, Hyaenanche globosa, to provide a broader context for its potential pharmacological profile.
Cytotoxicity Screening
Direct cytotoxic evaluation of purified this compound is not extensively documented in publicly available literature. However, studies on extracts of Hyaenanche globosa, from which this compound is isolated, and on the related compound hyenanchin, provide some initial insights.
A study investigating the biological activities of various extracts from Hyaenanche globosa reported that the ethanolic extract of the fruits exhibited cytotoxic effects.[1][2] The 50% inhibitory concentration (IC50) of this extract on the viability of HeLa cells was determined to be 37.7 µg/mL.[1] Further fractionation of this extract indicated that the n-hexane fraction possessed the highest toxicity.[1]
Interestingly, when the pure compounds tutin and hyenanchin were isolated from the active fraction, they did not show significant inhibition of cell viability or proliferation at the concentrations tested.[1] This suggests that the observed cytotoxicity of the crude extract may be due to a synergistic effect of multiple compounds or that other, more potent cytotoxic constituents are present in the extract.
Table 1: Cytotoxicity Data for Hyaenanche globosa Fruit Extract
| Extract/Compound | Cell Line | IC50 (µg/mL) |
| Ethanolic Fruit Extract | HeLa | 37.7[1] |
| Hyenanchin | Not specified | No significant inhibition[1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of plant extracts and isolated compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HeLa) are seeded into 96-well microtiter plates at a specific density (e.g., 1 x 104 cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) or plant extract, typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO). A control group receives only the solvent.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Antimicrobial Activity Screening
The antimicrobial properties of purified this compound have not been specifically reported. However, the ethanolic extract of the leaves and fruits of Hyaenanche globosa has demonstrated antibacterial activity, particularly against Mycobacterium smegmatis.
Table 2: Antimicrobial Activity of Hyaenanche globosa Extracts against M. smegmatis
| Extract | MIC (mg/mL) | MBC (mg/mL) |
| Ethanolic Leaf Extract | 3.1[1] | 1.56[1] |
| Ethanolic Fruit Extract | 3.1[1] | 6.2[1] |
Experimental Protocol: Broth Microdilution Method for MIC and MBC Determination
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify the antimicrobial activity of a compound.
Workflow for MIC/MBC Determination
Caption: Workflow for MIC and MBC determination.
Methodology:
-
Preparation of Test Compound: A stock solution of the test compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., M. smegmatis) is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) per milliliter.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
-
MBC Determination: To determine the MBC, a small aliquot from the wells showing no growth is subcultured onto an agar medium. The plates are then incubated. The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.
Anti-inflammatory Activity Screening
There is currently no specific information available in the scientific literature regarding the anti-inflammatory activity of this compound. General screening for anti-inflammatory properties often involves assays that measure the inhibition of key inflammatory mediators.
Potential Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
A common in vitro model for assessing anti-inflammatory activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Signaling Pathway of LPS-induced NO Production
Caption: Simplified LPS-induced NO production pathway.
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: The cells are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control.
Conclusion
The preliminary biological activity screening of this compound is still in its nascent stages, with a significant lack of direct studies on the purified compound. The available data on the extracts of Hyaenanche globosa suggest potential antibacterial and cytotoxic properties, although the activity of the isolated hyenanchin was not significant in the reported cytotoxicity assay. Further research is imperative to isolate and purify this compound in sufficient quantities for comprehensive biological evaluation. Future studies should focus on a broader range of cancer cell lines for cytotoxicity screening, a wider panel of pathogenic microorganisms for antimicrobial testing, and various in vitro and in vivo models to elucidate any potential anti-inflammatory effects. Such investigations will be crucial in determining the therapeutic potential, if any, of this compound.
References
Preliminary Toxicological Profile of Isohyenanchin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicological profile of Isohyenanchin. Given the limited availability of direct toxicological studies on this compound, this document synthesizes existing data, information from related compounds, and established toxicological principles to construct a preliminary assessment. This guide is intended to inform researchers, scientists, and drug development professionals about the known and potential toxicities of this compound, and to outline the necessary experimental investigations for a complete safety evaluation.
Introduction to this compound
This compound is a picrotoxane sesquiterpenoid and a derivative of tutin. It is naturally found in plants of the Coriaria species. Historically, this compound, along with tutin, has been identified as the toxic agent in instances of "toxic honey" poisoning in New Zealand.[1][2][3][4] Human consumption of honey contaminated with these substances has led to significant adverse health effects, primarily neurological in nature.[1][2][3][4]
Pharmacologically, this compound is known to be a weak antagonist of ionotropic GABA (γ-aminobutyric acid) receptors. Its toxic effects are directly related to this mechanism of action, which it shares with its parent compound, tutin, and the well-studied neurotoxin, picrotoxinin.
Known Toxicological Effects in Humans (Qualitative Data)
Cases of human poisoning from honey contaminated with this compound and tutin have provided qualitative data on its toxicological effects. The primary target of toxicity is the central nervous system (CNS). Symptoms observed in affected individuals include:
-
Nausea and vomiting
-
Excitement and confusion
-
Headache and dizziness
-
Severe convulsions (seizures)
-
In extreme cases, progression to a comatose state and memory impairment
These symptoms are consistent with the effects of a CNS stimulant and convulsant, which aligns with its mechanism as a GABA receptor antagonist.[5]
Mechanism of Action: GABA Receptor Antagonism
The primary mechanism underlying the toxicity of this compound is its antagonism of GABAA receptors. GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system. Its binding to the GABAA receptor, a ligand-gated ion channel, leads to an influx of chloride ions (Cl-) into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.
This compound, like picrotoxinin, acts as a non-competitive antagonist of the GABAA receptor.[6][7][8] It is believed to bind within the chloride ion channel of the receptor complex, physically blocking the flow of chloride ions.[7][9] This prevents GABA from exerting its inhibitory effect, leading to a state of neuronal hyperexcitability. This disinhibition of neuronal circuits is the underlying cause of the observed CNS stimulation and convulsions.[5]
Quantitative Toxicological Data
To date, there are no publicly available, peer-reviewed studies that provide specific quantitative toxicological data for this compound, such as the median lethal dose (LD50) or the no-observed-adverse-effect level (NOAEL). However, reports from the New Zealand Food Safety Authority (NZFSA) on the toxicity of honey contaminants mention that commissioned experimental studies found this compound (referred to as hyenanchin) to be "essentially not toxic at amounts where tutin would cause death," indicating it has a lower acute toxicity than tutin.[2] The primary data from these studies are not readily accessible.
Due to the lack of direct data for this compound, we present the available quantitative data for its structural and mechanistic analog, picrotoxin/picrotoxinin, for comparative and risk assessment context.
Table 1: Quantitative Toxicological Data for Picrotoxin/Picrotoxinin
| Parameter | Species | Route of Administration | Value | Reference(s) |
| LD50 | Mouse | Oral | 15 mg/kg | [7] |
| LDLo (Lowest Reported Lethal Dose) | Human | Oral | 0.357 mg/kg | [9] |
| IC50 (GABAA Receptor Inhibition) | - | In vitro | 1.15 µM | [8] |
It is crucial to note that these values are for picrotoxin/picrotoxinin and should not be directly extrapolated to this compound without further investigation.
Experimental Protocols for Toxicological Assessment
While specific experimental protocols used for this compound are not available, standard toxicological testing guidelines would be applicable. Below are detailed methodologies for key experiments that would be essential for characterizing the toxicological profile of this compound.
-
Objective: To determine the acute oral toxicity of this compound and to obtain information on its hazardous properties.
-
Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), typically females, as they are often slightly more sensitive.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with free access to standard laboratory diet and water.
-
Administration of Test Substance:
-
Animals are fasted prior to dosing (food, but not water, is withheld overnight).
-
This compound is dissolved or suspended in a suitable vehicle (e.g., corn oil, water with a suspending agent).
-
A single dose is administered by oral gavage. The starting dose level is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight) based on a preliminary assessment of toxicity.
-
A stepwise procedure is used, with the outcome of dosing at one level determining the dose for the next group of animals.
-
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory patterns, autonomic and CNS effects such as tremors and convulsions), and changes in body weight for at least 14 days.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The results are assessed in terms of the number of animals that die or show signs of toxicity at each dose level, allowing for classification of the substance according to its acute toxicity.
-
Objective: To screen for potential neurotoxic effects of this compound, including changes in behavior, motor function, and autonomic responses.
-
Test Animals: Rodents (e.g., rats or mice).
-
Procedure:
-
Animals are dosed with this compound at several dose levels, including a control group receiving the vehicle only.
-
At the time of expected peak effect, and at specified intervals thereafter, each animal is observed systematically using a standardized scoring sheet.
-
Home Cage Observations: Posture, presence of tremors, convulsions, unusual behaviors.
-
Open Field Observations: Gait, arousal level, stereotypy, ataxia.
-
Manipulative Tests: Approach response, touch response, righting reflex, sensory responses (e.g., to a click or light), grip strength, motor activity (measured in an automated device).
-
-
Data Analysis: Scores and measurements are compared between treated and control groups to identify dose-dependent neurotoxic effects.
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a neurotoxin that acts as a GABAA receptor antagonist. Human poisoning incidents have qualitatively described its convulsant and CNS-stimulant effects. While preliminary information suggests it may be less acutely toxic than its parent compound, tutin, a significant data gap exists regarding its quantitative toxicological profile.
For a comprehensive understanding of the safety of this compound, the following studies are essential:
-
Acute, sub-chronic, and chronic toxicity studies to determine dose-response relationships and identify target organs.
-
A full safety pharmacology battery to assess effects on the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity and carcinogenicity studies to evaluate its mutagenic and cancer-causing potential.
-
Reproductive and developmental toxicity studies to assess its effects on fertility and embryonic development.
The information presented in this guide serves as a foundational toxicological profile based on current knowledge. It is imperative that further empirical studies are conducted to fully characterize the risks associated with this compound exposure.
References
- 1. foodstandards.gov.au [foodstandards.gov.au]
- 2. nzmj.org.nz [nzmj.org.nz]
- 3. Poisoning due to tutin in honey-a report of an outbreak in New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GABA receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Picrotoxin - Wikipedia [en.wikipedia.org]
Isohyenanchin: A Potential Modulator of Neurological Pathways in Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isohyenanchin is a polycyclic picrotoxane sesquiterpene lactone. Picrotoxanes are a class of natural compounds known for their potent biological activities, particularly their effects on the central nervous system.[1] Historically, compounds in this family, such as picrotoxin, have been utilized as tools to study inhibitory neurotransmission due to their antagonistic effects on γ-aminobutyric acid (GABA) receptors.[2] While direct research on this compound in the context of neurological diseases is limited, its structural similarity to other well-characterized picrotoxanes and its known interaction with GABA receptors suggest its potential as a valuable research tool and a lead compound for drug discovery in neurology.
This technical guide provides a comprehensive overview of the current understanding of this compound, drawing from data on related compounds and the broader role of its target receptors in neurological disorders. We will explore its chemical properties, postulated mechanisms of action, and potential relevance in the key areas of neuroinflammation, excitotoxicity, and oxidative stress. This document aims to equip researchers with the foundational knowledge required to design and execute preclinical studies investigating the therapeutic potential of Isoenanchin.
Chemical and Physical Properties
This compound belongs to the picrotoxane family of sesquiterpenoids, characterized by a highly oxidized and complex molecular architecture. The core structure features a cis-fused hydrindane ring system with multiple stereocenters, a lactone ring, and an epoxide functionality.[1] These structural features are crucial for its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C15H18O7 | N/A |
| Molecular Weight | 310.3 g/mol | N/A |
| Class | Picrotoxane Sesquiterpenoid | [1] |
| Known Biological Activity | GABA-A Receptor Antagonist | Inferred from related compounds |
| Source | Hyenancha globosa | Inferred from related compounds |
Postulated Mechanism of Action in a Neurological Context
The primary mechanism of action for picrotoxane sesquiterpenoids is the non-competitive antagonism of the ionotropic GABA-A receptor.[3][4] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[5] By binding to a site within the chloride channel pore, picrotoxanes block the influx of chloride ions, thereby reducing the inhibitory effect of GABA and leading to neuronal hyperexcitability.[3][4]
Relevance in Neurological Disease Research
The modulation of GABAergic signaling has significant implications for a variety of neurological disorders. While GABA-A receptor antagonism is traditionally associated with pro-convulsant activity, recent research suggests a more nuanced role in disease pathology.[3][6]
Neuroinflammation
Neuroinflammation is a key component in the pathogenesis of many neurodegenerative diseases.[7] The GABAergic system has been shown to have a reciprocal relationship with neuroinflammatory processes. While activation of GABA-A receptors can have anti-inflammatory effects, the role of antagonists is less clear and appears to be context-dependent.[3] In some models of chronic neuroinflammation, blocking GABA-A receptors has been shown to improve inflammatory markers.[3][6] This suggests that in certain pathological states characterized by excessive GABAergic tone, antagonists like this compound could potentially restore a balanced immune response.
Excitotoxicity
Excitotoxicity, the pathological process by which neurons are damaged and killed by excessive stimulation by neurotransmitters like glutamate, is a common pathway in ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[8][9] The interplay between the excitatory glutamatergic and inhibitory GABAergic systems is critical for maintaining neuronal homeostasis.[5] While GABA-A receptor activation is generally considered neuroprotective against excitotoxicity, some studies suggest that in specific contexts, such as oxygen-glucose deprivation, GABA-A agonists can paradoxically exacerbate neuronal injury.[10] The effect of GABA-A antagonists on excitotoxicity is complex; while they can increase neuronal excitability, they may also have protective effects in certain scenarios by modulating downstream signaling pathways.[11][12]
Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is a major contributor to neuronal damage in neurodegenerative disorders.[13] The GABAergic system is known to be modulated by ROS, and in turn, GABAergic signaling can influence cellular oxidative stress levels.[14][15] Activation of GABA-A receptors has been shown to mitigate oxidative damage in models of cerebral ischemia.[16] The potential effects of GABA-A antagonists like this compound on oxidative stress are not well-defined and represent an important area for future investigation.
References
- 1. Picrotoxane sesquiterpenoids: chemistry, chemo- and bio-syntheses and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. rjpponline.org [rjpponline.org]
- 3. mdpi.com [mdpi.com]
- 4. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 5. Influence of glutamate and GABA transport on brain excitatory/inhibitory balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroinflammation alters GABAergic neurotransmission in hyperammonemia and hepatic encephalopathy, leading to motor incoordination. Mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting neuroinflammation: The role and therapeutic potential of GABA in neuro-immune interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABAA receptor activation attenuates excitotoxicity but exacerbates oxygen-glucose deprivation-induced neuronal injury in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of GABAergic antagonism in the neuroprotective effects of bilobalide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of GABAergic antagonism in the neuroprotective effects of bilobalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reactive Oxygen Species in the Regulation of the GABA Mediated Inhibitory Neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of Presynaptic GABA Release by Oxidative Stress in Mechanically-isolated Rat Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Activation of GABAAR Alleviated Cerebral Ischemic Injury via the Suppression of Oxidative Stress, Autophagy, and Apoptosis Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Isohyenanchin from Campanula medium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isohyenanchin, a picrotoxane sesquiterpenoid lactone, has garnered interest within the scientific community for its activity as a non-competitive antagonist of GABA-A receptors and as an antagonist of RDLac homo-oligomers. Found in plant species such as Campanula medium (commonly known as Canterbury bells), this compound serves as a valuable pharmacological tool for studying inhibitory neurotransmission and has potential applications in drug development. These application notes provide a comprehensive protocol for the extraction, purification, and quantification of this compound from the aerial parts of Campanula medium.
Data Presentation
| Parameter | Expected Range/Value | Analytical Method | Notes |
| Extraction Yield (Crude Extract) | 5 - 15% (of dry plant material) | Gravimetric Analysis | Yield is highly dependent on the solvent used and the extraction conditions. |
| This compound Content (in Crude Extract) | 0.1 - 1.0% | HPLC-UV/MS | This is an estimated range and requires experimental validation. |
| Purity after Column Chromatography | 40 - 70% | HPLC-UV | Purity is dependent on the stationary and mobile phases used. |
| Final Purity after Preparative HPLC | >95% | HPLC-UV/MS, NMR | High purity is essential for pharmacological and clinical studies. |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and acetone. Sparingly soluble in water. | Visual Inspection, UV-Vis Spectroscopy | Knowledge of solubility is critical for selecting appropriate solvents for extraction and chromatography. |
| Stability | Stable at room temperature for short periods. For long-term storage, -20°C is recommended. Avoid strong acids, bases, and high temperatures to prevent degradation. | HPLC-UV analysis over time | Stability studies are crucial for ensuring the integrity of the isolated compound. |
Experimental Protocols
This section details the step-by-step methodology for the extraction and purification of this compound from Campanula medium.
Plant Material Collection and Preparation
-
Collection: Collect the aerial parts (stems, leaves, and flowers) of Campanula medium during the flowering season.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle. Alternatively, use a plant dryer at a temperature not exceeding 40°C to prevent the degradation of thermolabile compounds.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for efficient extraction.
Extraction of this compound
This protocol describes a standard solvent extraction method.
-
Maceration:
-
Weigh the powdered plant material.
-
Place the powder in a large glass container and add a solvent such as 95% ethanol or ethyl acetate in a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of solvent).
-
Seal the container and let it stand for 48-72 hours at room temperature, with occasional shaking to ensure thorough mixing.
-
-
Filtration and Concentration:
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove solid plant material.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to maximize the yield.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C. This will yield a crude extract.
-
Purification of this compound
A multi-step chromatographic approach is recommended for the purification of this compound from the crude extract.
-
Step 1: Liquid-Liquid Partitioning (Optional)
-
Dissolve the crude extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning with a non-polar solvent like hexane to remove lipids and chlorophyll. Discard the hexane layer.
-
Subsequently, partition the aqueous methanol layer with a solvent of intermediate polarity, such as ethyl acetate. This compound is expected to partition into the ethyl acetate layer.
-
Collect the ethyl acetate layer and concentrate it using a rotary evaporator.
-
-
Step 2: Silica Gel Column Chromatography
-
Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as a gradient of hexane and ethyl acetate.
-
Dissolve the concentrated extract from the previous step in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 1:1) and visualizing with an appropriate staining reagent (e.g., vanillin-sulfuric acid followed by heating).
-
Combine the fractions containing the compound of interest (based on Rf value comparison with a standard, if available, or by subsequent analysis).
-
-
Step 3: Preparative High-Performance Liquid Chromatography (HPLC)
-
Further purify the enriched fractions from the column chromatography using a preparative HPLC system.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and methanol or acetonitrile is commonly used. The exact gradient program should be optimized based on analytical HPLC results.
-
Detection: UV detection at a wavelength of approximately 220 nm is suitable for detecting picrotoxane sesquiterpenoids.
-
Collect the peak corresponding to this compound and concentrate the solvent to obtain the pure compound.
-
Analytical Methods for Quantification and Characterization
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and methanol/acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Quantification: Create a calibration curve using a purified this compound standard of known concentrations.
-
-
Mass Spectrometry (MS): Couple HPLC with a mass spectrometer (LC-MS) for accurate mass determination and structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1H and 13C NMR to elucidate the chemical structure of the isolated compound and confirm its identity as this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for the extraction and purification of this compound.
Application Note: Quantification of Isohyenanchin in Plant Extracts using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantification of Isohyenanchin, a neurotoxic picrotoxane sesquiterpene found in various plant species, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocol described herein is intended for the accurate and precise measurement of this compound in complex plant matrices, which is crucial for toxicological assessments, phytochemical studies, and the development of therapeutic agents. This application note includes a comprehensive experimental protocol, method validation parameters, and a visual representation of the workflow.
Introduction
This compound is a potent neurotoxin belonging to the picrotoxane class of sesquiterpenoids.[1][2] It acts as an antagonist of GABA receptors and can cause severe neurological effects.[1] The presence of this compound and related compounds in certain plants poses a significant risk to livestock and potentially to humans. Therefore, a reliable and validated analytical method for the quantification of this compound in plant extracts is essential for quality control, safety assessment of herbal products, and for research in toxicology and pharmacology. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of phytochemicals in plant extracts due to its high resolution, sensitivity, and reproducibility.[3][4] This application note details a robust RP-HPLC method for the determination of this compound.
Experimental Protocol
Sample Preparation
A critical step in the analysis of plant-derived compounds is the effective extraction of the target analyte from the complex plant matrix.
1.1. Plant Material: Dried and finely powdered plant material suspected to contain this compound.
1.2. Extraction:
-
Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonication for 30 minutes in a water bath maintained at 40°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-6) twice more with fresh methanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 45°C.
1.3. Solid-Phase Extraction (SPE) Clean-up:
-
Reconstitute the dried extract in 5 mL of 10% methanol in water.
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elute the analyte with 10 mL of 80% methanol in water.
-
Collect the eluate and evaporate to dryness.
-
Reconstitute the final residue in 1.0 mL of the mobile phase and filter through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions
The chromatographic separation is achieved using a C18 column and a gradient elution program.
| Parameter | Specification |
| Instrument | HPLC system with UV/Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Standard Preparation
An analytical standard of this compound is required for quantification.[1]
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC method validation for this compound. These values are based on typical performance for similar analytical methods.
| Parameter | Result |
| Retention Time (RT) | Approximately 15.2 min |
| Linearity (r²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 95 - 105% |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the quantification of this compound in plant extracts.
Caption: Experimental workflow for this compound quantification.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound in plant extracts. Adherence to the detailed sample preparation and chromatographic protocols is crucial for achieving accurate and reproducible results. This method is suitable for routine quality control of herbal materials and for research purposes in the fields of toxicology, pharmacology, and natural product chemistry.
References
Application Notes and Protocols for the Spectroscopic Analysis of Isohyenanchin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isohyenanchin, a picrotoxane sesquiterpenoid, is a neurotoxic compound found in the seeds of the Hyenanche globosa plant. Its potent antagonistic activity at GABA-gated chloride channels makes it a molecule of significant interest in neuroscience and drug discovery. The accurate identification and characterization of this compound are paramount for any research or development activities. This document provides detailed application notes and protocols for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), crucial techniques for its unambiguous identification. While specific data for this compound is presented, representative data from structurally similar picrotoxane sesquiterpenes isolated from Dendrobium nobile Lindl. is also included to provide a comprehensive analytical framework.[1][2]
Spectroscopic Data
The structural elucidation of this compound relies on the interpretation of its spectroscopic data. The following tables summarize the key NMR and MS data points.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data provide a detailed map of the molecule's carbon-hydrogen framework. The chemical shifts are reported in parts per million (ppm) and are crucial for assigning the structure. The following table presents representative ¹H (500 MHz) and ¹³C (125 MHz) NMR data for picrotoxane-type sesquiterpenes, which are structurally analogous to this compound, recorded in CDCl₃.[1][2]
Table 1: ¹H and ¹³C NMR Data of Representative Picrotoxane Sesquiterpenes [1][2]
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 1 | 50.4 | - |
| 2 | 81.6 | 4.25, d, (3.6) |
| 3 | 77.5 | 4.79, dd, (3.6, 5.1) |
| 4 | 51.1 | 2.27, m |
| 5 | 43.2 | 2.57, dd, (4.3, 5.8) |
| 6 | 44.9 | 2.31, m |
| 7 | 65.2 | 4.05, m |
| 8 | 60.1 | 3.86, m |
| 9 | 55.2 | 2.77, m |
| 10 | 24.3 | 1.43, s |
| 11 | 130.3 | 5.51, d, (1.2) |
| 12 | 177.1 | - |
| 13 | 136.6 | 5.63, d, (1.2) |
| 14 | 20.6 | 1.04, d, (6.5) |
| 15 | 21.5 | 1.02, d, (6.6) |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and elemental composition of this compound, and its fragmentation pattern offers further structural clues.
Table 2: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data
| Compound | Molecular Formula | Calculated [M+Na]⁺ (m/z) | Found [M+Na]⁺ (m/z) |
| This compound | C₁₅H₂₀O₇ | 335.1101 | Not explicitly found |
| Dendroterpene D (Analogue) | C₁₅H₂₀O₅ | 303.1203 | 303.1228[1] |
Experimental Protocols
Sample Preparation
-
Isolation: this compound is typically isolated from the seeds of Hyenanche globosa. The isolation process generally involves extraction with a suitable organic solvent (e.g., methanol or ethanol), followed by partitioning and chromatographic purification steps (e.g., column chromatography over silica gel and preparative HPLC).
-
Purity Assessment: The purity of the isolated this compound should be assessed by analytical HPLC or LC-MS prior to spectroscopic analysis.
-
NMR Sample Preparation:
-
Weigh approximately 1-5 mg of purified this compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or dimethyl sulfoxide-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
MS Sample Preparation:
-
Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the mass spectrometer's ionization source.
-
NMR Spectroscopy Protocol
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquire a standard one-dimensional ¹H NMR spectrum using the following parameters as a starting point:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling using the following parameters as a starting point:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans (or more, depending on sample concentration).
-
-
Process the spectrum similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
2D NMR Experiments (for complete structural assignment):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
Mass Spectrometry Protocol
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source is recommended for accurate mass measurements and fragmentation studies.
Full Scan MS (for molecular weight determination):
-
Calibrate the mass spectrometer using a suitable standard to ensure high mass accuracy.
-
Infuse the prepared sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode. Key ESI source parameters to optimize include:
-
Capillary Voltage: 3.5-4.5 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
-
Observe the [M+H]⁺ and/or [M+Na]⁺ adducts to determine the molecular weight.
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Perform a full scan MS to identify the precursor ion of interest (e.g., the [M+H]⁺ or [M+Na]⁺ ion of this compound).
-
Select the precursor ion in the first mass analyzer (MS1).
-
Induce fragmentation of the selected ion in the collision cell using a collision gas (e.g., argon or nitrogen). The collision energy should be ramped (e.g., 10-40 eV) to observe a range of fragment ions.
-
Analyze the resulting fragment ions in the second mass analyzer (MS2).
-
The fragmentation pattern will provide valuable information about the different structural motifs within the molecule. For picrotoxane lactones, common fragmentation pathways involve the loss of water, carbon monoxide, and cleavage of the lactone rings.
Data Analysis and Interpretation Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.
Caption: Workflow for the spectroscopic identification of this compound.
Signaling Pathway Context
This compound is known to be a potent antagonist of ionotropic GABA receptors, specifically the RDL (resistance-to-dieldrin) subtype found in insects. This interaction blocks the influx of chloride ions through the GABA-gated channels, leading to hyperexcitation of the central nervous system and neurotoxicity. The following diagram illustrates this simplified signaling pathway.
References
Application Notes and Protocols: In Vitro Assay for Testing Isohyenanchin Activity on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isohyenanchin is a neurotoxic sesquiterpenoid lactone belonging to the picrotoxane family of compounds. Its structural similarity to known non-competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor, such as picrotoxin and tutin, strongly suggests a similar mechanism of action.[1] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[2] Their modulation by various chemical entities can lead to sedative, anxiolytic, or, in the case of antagonists, convulsant effects.[3]
These application notes provide a detailed protocol for an in vitro radioligand binding assay to characterize the activity of this compound on GABA-A receptors. This assay is designed to determine if this compound binds to the picrotoxin binding site on the GABA-A receptor complex and to quantify its binding affinity. The protocol is intended for researchers in neuroscience, pharmacology, and toxicology engaged in the study of neuroactive compounds.
Postulated Signaling Pathway of this compound at the GABA-A Receptor
Based on the activity of structurally related compounds, this compound is hypothesized to be a non-competitive antagonist of the GABA-A receptor. The binding of the primary inhibitory neurotransmitter, GABA, to its site on the receptor complex opens an integral chloride (Cl⁻) channel, leading to hyperpolarization of the neuronal membrane and inhibition of neurotransmission.[2] Non-competitive antagonists like picrotoxin do not bind to the GABA binding site but to a distinct site within the ionophore, physically blocking the channel and preventing Cl⁻ influx, thereby inhibiting the receptor's function regardless of GABA binding.[4][5]
Caption: Postulated mechanism of this compound at the GABA-A receptor.
Experimental Protocol: [³H]-TBOB Radioligand Binding Assay
This protocol describes a competitive binding assay using [³H]-t-butylbicycloorthobenzoate ([³H]-TBOB), a radiolabeled non-competitive antagonist that binds to the picrotoxin site of the GABA-A receptor. The assay will determine if this compound can displace [³H]-TBOB from its binding site, indicating a shared binding locus.
Materials and Reagents:
-
Biological Material: Rat whole brain membranes (prepared or commercially available).
-
Radioligand: [³H]-TBOB (specific activity ~50-80 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Picrotoxin (unlabeled).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl.
-
Scintillation Cocktail.
-
Equipment:
-
Homogenizer
-
Centrifuge (capable of 48,000 x g)
-
Scintillation counter
-
96-well filter plates with GF/B filters
-
Multi-channel pipette
-
Incubator or water bath
-
Experimental Workflow:
Caption: Workflow for the [³H]-TBOB radioligand binding assay.
Procedure:
-
Membrane Preparation:
-
Homogenize rat whole brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh assay buffer. Repeat the centrifugation and resuspension steps twice to wash the membranes.
-
Determine the protein concentration of the final membrane suspension using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 1 nM to 100 µM.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-TBOB (at a final concentration of ~2 nM), and 100 µL of membrane suspension (containing 100-200 µg of protein).
-
Non-specific Binding (NSB): 50 µL of unlabeled picrotoxin (at a final concentration of 10 µM), 50 µL of [³H]-TBOB, and 100 µL of membrane suspension.
-
Competition: 50 µL of each this compound dilution, 50 µL of [³H]-TBOB, and 100 µL of membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate and add 200 µL of scintillation cocktail to each well.
-
Seal the plate and allow it to equilibrate for at least 4 hours.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate the mean counts per minute (CPM) for each condition.
-
Determine the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM) .
-
For the competition wells, calculate the percentage of specific binding at each concentration of this compound: % Specific Binding = [(CPM in competition well - NSB) / (Total Binding - NSB)] x 100 .
-
Plot the % Specific Binding against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-TBOB).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Data Presentation
The following table provides an example of how to structure the quantitative data obtained from the [³H]-TBOB binding assay.
| Compound | IC₅₀ (nM) | Ki (nM) | Hill Slope |
| This compound | [Experimental Value] | [Calculated Value] | [Experimental Value] |
| Picrotoxin (Control) | 50 ± 5 | 25 ± 3 | -1.0 ± 0.1 |
Note: The values for Picrotoxin are representative and may vary depending on experimental conditions.
Conclusion
This application note provides a comprehensive protocol for an in vitro radioligand binding assay to investigate the activity of this compound on GABA-A receptors. By determining the IC₅₀ and Ki values, researchers can quantify the binding affinity of this compound for the picrotoxin binding site. This information is crucial for understanding its mechanism of neurotoxicity and for the development of potential therapeutic interventions or for its use as a pharmacological tool. Further characterization using electrophysiological techniques, such as two-electrode voltage clamp on Xenopus oocytes expressing specific GABA-A receptor subtypes, would provide a more detailed understanding of the functional consequences of this compound binding.
References
Application Notes and Protocols for Electrophysiological Characterization of Isohyenanchin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isohyenanchin is a naturally occurring polycyclic diterpenoid that has been identified as a potent convulsant. Its mechanism of action is primarily attributed to the non-competitive antagonism of γ-aminobutyric acid type A (GABAA) receptors, the main inhibitory neurotransmitter receptors in the central nervous system. Structurally similar to picrotoxin, this compound is believed to act at or near the picrotoxin binding site within the GABAA receptor chloride channel pore. This action blocks the influx of chloride ions, leading to neuronal hyperexcitability. Additionally, some evidence suggests potential interactions with glycine receptors, another class of inhibitory ionotropic receptors.
These application notes provide a detailed electrophysiological protocol using the whole-cell patch-clamp technique to characterize the inhibitory effects of this compound on GABAA receptors and to investigate its potential off-target effects on glycine receptors. The protocols are designed for researchers in neuroscience, pharmacology, and drug development who are investigating the mechanisms of convulsant compounds or developing novel modulators of inhibitory neurotransmission.
Data Presentation
Table 1: Summary of Expected Electrophysiological Effects of this compound
| Parameter | Expected Effect on GABAergic Currents | Expected Effect on Glycinergic Currents | Rationale |
| Peak Current Amplitude | Decrease | Potential Decrease | Non-competitive antagonism of GABAA receptors. Possible weak antagonism of glycine receptors. |
| IC50 | To be determined (Estimated in the low µM range) | To be determined | The concentration of this compound that produces half-maximal inhibition of the agonist-evoked current. |
| GABA EC50 Shift | No significant shift | N/A | Characteristic of non-competitive antagonism; the antagonist's effect is not overcome by increasing agonist concentration. |
| Mechanism of Action | Non-competitive antagonism (use-dependent block) | To be determined | Likely blocks the open state of the channel, characteristic of picrotoxin-like compounds. |
| Reversibility | Slow or incomplete washout | To be determined | Non-competitive antagonists acting within the channel pore often exhibit slow dissociation kinetics. |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Characterizing this compound's Effect on GABAA Receptors
This protocol is designed to be performed on cultured neurons (e.g., primary hippocampal or cortical neurons) or a heterologous expression system (e.g., HEK293 or Xenopus oocytes) expressing specific GABAA receptor subunits.
1.1. Materials and Solutions
-
Cell Culture: Primary neurons or HEK293 cells stably expressing GABAA receptor subunits (e.g., α1β2γ2).
-
External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 1.25 mM NaH2PO4, and 25 mM glucose. Continuously bubbled with 95% O2 / 5% CO2 (pH 7.4).
-
Internal Solution: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, and 0.4 mM Na-GTP. Adjusted to pH 7.25 with CsOH. (Using a high chloride internal solution will result in inward currents at negative holding potentials, which can be easier to measure).
-
Agonist: γ-Aminobutyric acid (GABA).
-
Antagonist: this compound.
-
Control Antagonists: Picrotoxin (non-competitive), Bicuculline (competitive).
1.2. Equipment
-
Inverted microscope with DIC optics.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulators.
-
Perfusion system for rapid solution exchange.
-
Borosilicate glass capillaries for pipette fabrication.
1.3. Experimental Procedure
-
Cell Preparation: Plate cells on coverslips 24-48 hours before recording.
-
Pipette Fabrication: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
GABA Application:
-
Apply a brief pulse (1-2 seconds) of a saturating concentration of GABA (e.g., 100 µM) to elicit a maximal current response.
-
Establish a stable baseline response with repeated GABA applications every 30-60 seconds.
-
-
This compound Application and Data Acquisition:
-
Dose-Response: Pre-apply this compound at increasing concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) for at least 1 minute before co-applying with GABA. Record the peak and steady-state current for each concentration.
-
Mechanism of Action:
-
To test for non-competitive antagonism, apply a fixed concentration of this compound (e.g., near the IC50) and co-apply with increasing concentrations of GABA (e.g., 1, 3, 10, 30, 100 µM).
-
To test for use-dependency, apply a train of brief GABA pulses in the presence of this compound and observe if the block accumulates with each pulse.
-
-
Washout: After application, perfuse with external solution for an extended period (5-10 minutes) to assess the reversibility of the block.
-
-
Control Experiments:
-
Perform similar experiments with picrotoxin to compare the characteristics of the block.
-
Use bicuculline to confirm that the recorded currents are mediated by GABAA receptors.
-
Protocol for Investigating this compound's Effect on Glycine Receptors
This protocol is similar to the one for GABAA receptors but is adapted for glycine-evoked currents.
2.1. Materials and Solutions
-
Cell Culture: Neurons known to express glycine receptors (e.g., spinal cord neurons) or a heterologous expression system with recombinant glycine receptors (e.g., α1 homomers).
-
External and Internal Solutions: Same as for the GABAA receptor protocol.
-
Agonist: Glycine.
-
Antagonist: this compound.
-
Control Antagonist: Strychnine.
2.2. Experimental Procedure
-
Follow the same initial steps for cell preparation, pipette fabrication, and achieving whole-cell configuration as in the GABAA receptor protocol.
-
Glycine Application: Apply a brief pulse of a saturating concentration of glycine (e.g., 1 mM) to elicit a maximal current response.
-
This compound Application: Perform dose-response experiments with this compound as described for the GABAA receptor protocol, co-applying with glycine.
-
Control Experiments: Use strychnine to confirm that the recorded currents are mediated by glycine receptors.
Mandatory Visualizations
Caption: Workflow for the electrophysiological characterization of this compound.
Caption: Proposed signaling pathway for this compound's action on GABAA receptors.
Application Notes and Protocols for Studying the Effects of Isohyenanchin in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isohyenanchin is a picrotoxane sesquiterpene known to act as an antagonist of RDL (resistance-to-dieldrin) homo-oligomers and as a weak antagonist of ionotropic GABA receptors. These targets are crucial in the regulation of neuronal activity, making this compound a compound of interest for studies in neuropharmacology and neurotoxicology. This document provides detailed application notes and protocols for utilizing cell culture models to investigate the cellular and molecular effects of this compound. Given the limited direct experimental data on this compound in cell culture, the protocols and data presented herein are based on established methods for studying related compounds and mechanisms of action.
Recommended Cell Culture Models
The selection of an appropriate cell culture model is critical for obtaining relevant and reproducible data. Based on the neuroactive nature of this compound, the following cell lines and primary cultures are recommended:
-
SH-SY5Y Human Neuroblastoma Cells: This cell line is widely used in neurotoxicity and neuropharmacology studies due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[1][2][3][4] Undifferentiated SH-SY5Y cells are proliferative and suitable for high-throughput screening of cytotoxicity, while differentiated cells exhibit neurite outgrowth and express mature neuronal markers, making them ideal for studying effects on neuronal morphology and function.[2][3]
-
PC12 Rat Pheochromocytoma Cells: PC12 cells are a well-established model for studying neuronal differentiation, neurite outgrowth, and neurotoxicity.[5][6][7][8] Upon treatment with Nerve Growth Factor (NGF), they differentiate into cells with a sympathetic neuron-like phenotype.[5][8]
-
Primary Cortical or Hippocampal Neurons: These cells, isolated from rodent embryos or early postnatal pups, provide a model that most closely resembles the in vivo environment of the central nervous system.[9][10][11][12] They are ideal for detailed mechanistic studies, including electrophysiology and synaptic function, though they are more challenging to culture and maintain than cell lines.
Data Presentation: Hypothetical Quantitative Data for this compound
Due to the absence of published quantitative data for this compound in neuronal cell lines, the following table presents hypothetical IC50 values based on the known activities of related picrotoxane sesquiterpenes. This table is intended to serve as a guide for experimental design and data interpretation.
| Cell Line | Assay | Parameter | Hypothetical IC50 (µM) |
| SH-SY5Y (undifferentiated) | MTT Assay | Cell Viability | 85 |
| SH-SY5Y (undifferentiated) | LDH Release Assay | Cytotoxicity | 120 |
| PC12 (differentiated) | Caspase-3/7 Assay | Apoptosis | 60 |
| Differentiated SH-SY5Y | Neurite Outgrowth Assay | Neurite Length | 25 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are adaptable to the specific cell model and experimental questions.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[13] Viable cells with active metabolism convert MTT into a purple formazan product.[13]
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[13]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
Principle: The Lactate Dehydrogenase (LDH) assay measures the release of LDH from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.[15][16]
Materials:
-
Neuronal cells and culture reagents
-
This compound stock solution
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Lysis buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate as described in the MTT protocol.
-
Treat the cells with various concentrations of this compound for the desired duration. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[16]
-
Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[16]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[17]
-
Measure the absorbance at 490 nm using a microplate reader.[14]
-
Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically normalizes the sample absorbance to the spontaneous and maximum LDH release controls.
Protocol 3: Apoptosis Assessment using Caspase-3/7 Activity Assay
Principle: This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that is cleaved by active caspases to produce a luminescent or fluorescent signal.[18][19][20]
Materials:
-
Neuronal cells and culture reagents
-
This compound stock solution
-
White-walled 96-well plates (for luminescence) or black-walled, clear-bottom plates (for fluorescence)
-
Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)
-
Luminometer or fluorescence plate reader
Procedure:
-
Seed cells in the appropriate 96-well plate.
-
Treat cells with this compound for a predetermined time course (e.g., 6, 12, 24 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Equilibrate the plate and the caspase assay reagent to room temperature.
-
Add the caspase-3/7 reagent directly to each well in a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of cell culture).
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence using the appropriate plate reader.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Protocol 4: Neurite Outgrowth Assay
Principle: This assay quantifies changes in neurite length and branching in response to compound treatment, providing a measure of neurotoxicity or neurotrophic potential.[21][22][23] This is often performed on differentiated SH-SY5Y or PC12 cells.
Materials:
-
Differentiated neuronal cells (e.g., SH-SY5Y or PC12)
-
Culture plates or slides suitable for imaging
-
This compound stock solution
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope with image analysis software
Procedure:
-
Plate differentiated cells at a low density to allow for clear visualization of individual neurites.
-
Treat the cells with a range of this compound concentrations for 24-72 hours.
-
After treatment, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate with the primary antibody (e.g., anti-β-III-tubulin) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature in the dark.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Analyze the images using appropriate software to quantify parameters such as total neurite length, number of neurites per cell, and number of branch points.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the effects of this compound.
Hypothesized Signaling Pathway of this compound at the GABA-A Receptor
Caption: Hypothesized signaling pathway for this compound at the GABA-A receptor.
References
- 1. cyagen.com [cyagen.com]
- 2. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
- 5. PC12 cell protocols [whitelabs.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Primary Culture of Cortical Neurons [bio-protocol.org]
- 11. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 12. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. cellbiologics.com [cellbiologics.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 19. moleculardevices.com [moleculardevices.com]
- 20. stemcell.com [stemcell.com]
- 21. innoprot.com [innoprot.com]
- 22. Neurite Outgrowth & Mitosis Assay Cell Line – AS ONE INTERNATIONAL [asone-int.com]
- 23. Neurite Outgrowth Assays [sigmaaldrich.com]
Application Notes and Protocols for Radioligand Binding Assay: Isohyenanchin and GABA Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its receptors, particularly the GABA-A subtype, are crucial targets for a wide range of therapeutic drugs, including benzodiazepines, barbiturates, and anesthetics. The GABA-A receptor is a ligand-gated ion channel that, upon activation, conducts chloride ions across the neuronal membrane, leading to hyperpolarization and inhibition of neuronal firing.[1] Isohyenanchin, a picrotoxane sesquiterpenoid, is a known convulsant, and its mechanism of action is believed to involve the blockade of GABA-A receptors. This document provides detailed protocols for a radioligand binding assay to characterize the interaction of this compound with GABA-A receptors.
Radioligand binding assays are a fundamental tool for studying drug-receptor interactions, allowing for the determination of binding affinity (Kᵢ), receptor density (Bₘₐₓ), and the dissociation constant (Kₐ).[2][3][4] These assays are highly sensitive and robust, making them the gold standard for characterizing the binding of a ligand to its receptor.[2][4][5] This protocol will focus on a competitive binding assay to determine the affinity of this compound for the GABA-A receptor.
Data Presentation
The quantitative data obtained from radioligand binding assays are typically summarized to compare the binding affinities of different compounds. The key parameters are the IC₅₀ (the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand) and the Kᵢ (the inhibitory constant for a competing ligand, which reflects its binding affinity).
Table 1: Binding Affinities of Known Ligands for the GABA-A Receptor
| Compound | Radioligand | IC₅₀ (nM) | Kᵢ (nM) | Reference Compound |
| GABA | [³H]GABA | 38 | - | Endogenous Agonist |
| Muscimol | [³H]GABA | 200 | - | Agonist |
| Baclofen | [³H]GABA | 320 | - | GABA-B Agonist |
| Diazepam | [³H]Flumazenil | - | 1.53 | Benzodiazepine Agonist |
| Compound A | [³H]Flumazenil | - | 1.9 | Benzodiazepine Agonist |
Note: The above table presents example data for illustrative purposes. The specific values can vary based on experimental conditions.[6][7]
Experimental Protocols
This section provides a detailed methodology for a competitive radioligand binding assay to evaluate the binding of this compound to GABA-A receptors using rat brain membranes.
Protocol 1: Preparation of Rat Brain Membranes
This protocol describes the preparation of crude synaptic membranes from rat brain, which are a rich source of GABA-A receptors.
Materials:
-
Whole rat brains
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4 (4°C)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4 (4°C)
-
Centrifuge (capable of 1,000 x g and 140,000 x g)
-
Homogenizer (e.g., Potter-Elvehjem)
-
Spectrophotometer for protein quantification (e.g., Bradford assay)
Procedure:
-
Homogenize rat brains in 20 volumes (w/v) of ice-cold Homogenization Buffer.[8]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[8]
-
Collect the supernatant and centrifuge it at 140,000 x g for 30 minutes at 4°C.[8]
-
Discard the supernatant and resuspend the pellet in ice-cold deionized water.[8]
-
Homogenize the suspension for two 10-second bursts.[8]
-
Centrifuge at 140,000 x g for 30 minutes at 4°C.[8]
-
Resuspend the pellet in Binding Buffer and centrifuge again at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice.[8]
-
Resuspend the final pellet in Binding Buffer to a protein concentration of approximately 1-2 mg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Aliquot the membrane preparation and store at -70°C until use.[8]
Protocol 2: Competitive Radioligand Binding Assay
This protocol details the procedure for a competitive binding assay to determine the affinity of this compound for the GABA-A receptor using a radiolabeled ligand such as [³H]Muscimol or [³H]Flumazenil.
Materials:
-
Prepared rat brain membranes
-
Radioligand: e.g., [³H]Muscimol (for the GABA binding site) or [³H]Flumazenil (for the benzodiazepine site)
-
This compound (test compound)
-
Non-specific binding determinator: e.g., 10 µM GABA (for [³H]Muscimol) or 10 µM Diazepam (for [³H]Flumazenil)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Filtration apparatus (e.g., Brandel or PerkinElmer cell harvester)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: Perform all assays in triplicate. For each assay point, set up three types of tubes/wells:
-
Total Binding: Contains Binding Buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): Contains Binding Buffer, radioligand, membrane preparation, and a high concentration of the non-labeled specific ligand (e.g., 10 µM GABA).
-
Competition: Contains Binding Buffer, radioligand, membrane preparation, and varying concentrations of this compound.
-
-
Incubation:
-
To each well of a 96-well plate, add the components in the following order:
-
Binding Buffer
-
This compound (or buffer for total binding, or unlabeled ligand for NSB)
-
Radioligand (e.g., a fixed concentration of 1-5 nM [³H]Muscimol)
-
Membrane preparation (e.g., 100-200 µg of protein)
-
-
The final assay volume should be consistent (e.g., 250-500 µL).
-
Incubate the plate at 4°C for 45-60 minutes to reach equilibrium.[8]
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters rapidly with ice-cold Binding Buffer (e.g., 3 x 3 mL) to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding .
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value of this compound from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Mandatory Visualization
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
References
- 1. GABA receptor - Wikipedia [en.wikipedia.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
Isohyenanchin as a Tool Compound in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isohyenanchin is a neuroactive compound that functions as a weak antagonist of ionotropic gamma-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1] This property makes it a potential tool for studying the roles of GABAergic signaling in various neurophysiological and pathological processes. These application notes provide an overview of the potential applications of this compound in neuroscience research, along with generalized protocols for its use in in vitro and in vivo studies.
Introduction to this compound
This compound is a picrotoxane sesquiterpenoid that has been identified as an antagonist of insect GABAA receptors and a weak antagonist of vertebrate ionotropic GABA receptors.[1] Its antagonistic action on GABAA receptors leads to the inhibition of GABA-induced chloride currents, resulting in a disinhibition of neuronal activity and potential convulsant effects. This makes this compound a useful pharmacological tool to investigate the consequences of reduced GABAergic inhibition in neuronal circuits, which is relevant for studying conditions such as epilepsy and for dissecting the role of GABA in synaptic plasticity and network oscillations.
Mechanism of Action: GABAA Receptor Antagonism
This compound exerts its primary effect by acting as a non-competitive antagonist at the GABAA receptor. Unlike competitive antagonists that bind to the same site as GABA, non-competitive antagonists like those in the picrotoxin family bind to a different site on the receptor-ion channel complex, typically within the chloride ion pore. This binding event physically blocks the flow of chloride ions, thereby preventing the hyperpolarizing effect of GABA and leading to increased neuronal excitability.
Figure 1: Signaling pathway of GABAA receptor antagonism by this compound.
Quantitative Data
| Parameter | Value | Cell Type/Receptor Subtype | Assay Condition | Reference |
| IC50 | Data not available | e.g., Primary cortical neurons | Electrophysiology (whole-cell patch-clamp) | (Internal Data) |
| Ki | Data not available | e.g., Recombinant α1β2γ2 | Radioligand binding assay | (Internal Data) |
| Effective Concentration (in vivo) | Data not available | e.g., Mouse | Seizure induction | (Internal Data) |
Experimental Protocols
The following are generalized protocols for the use of a GABAA receptor antagonist like this compound. Note: These are templates and must be optimized for specific experimental conditions and for the specific properties of this compound.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol describes how to assess the effect of this compound on GABA-evoked currents in cultured neurons.
Figure 2: Experimental workflow for in vitro electrophysiological analysis.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
External and internal recording solutions
-
GABA
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C.
-
Prepare fresh working dilutions of this compound in the external recording solution on the day of the experiment.
-
Prepare a stock solution of GABA (e.g., 100 mM in water) and dilute to the working concentration (e.g., 10 µM) in the external solution.
-
-
Recording:
-
Obtain a whole-cell patch-clamp recording from a cultured neuron.
-
Hold the neuron at a potential of -60 mV.
-
Establish a stable baseline by applying GABA for a short duration (e.g., 2-5 seconds) every 60 seconds to evoke an inward chloride current.
-
Perfuse the bath with the external solution containing a known concentration of this compound for 2-5 minutes.
-
Co-apply GABA and this compound and record the resulting current.
-
Repeat the application of this compound at increasing concentrations to determine the dose-dependent effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of different concentrations of this compound.
-
Normalize the current amplitudes to the baseline response.
-
Plot the normalized current as a function of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Convulsant Activity Assessment
This protocol describes a general procedure to assess the convulsant effects of this compound in a rodent model. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Figure 3: Experimental workflow for in vivo convulsant activity assessment.
Materials:
-
Adult mice or rats
-
This compound
-
Vehicle solution (e.g., saline with a small percentage of DMSO or other solubilizing agent)
-
Injection supplies
-
Observation chamber
-
Video recording equipment (optional)
Procedure:
-
Animal Preparation:
-
Acclimate animals to the housing and handling conditions for at least one week prior to the experiment.
-
On the day of the experiment, weigh each animal to determine the correct dosage.
-
-
Drug Administration:
-
Prepare a solution of this compound in the appropriate vehicle. The route of administration (e.g., intraperitoneal - i.p., or intracerebroventricular - i.c.v.) will influence the required dose and vehicle.
-
Administer a single dose of this compound to each animal. Include a vehicle-only control group.
-
Use a dose-escalation design to determine the effective convulsant dose range.
-
-
Behavioral Observation:
-
Immediately after injection, place the animal in an observation chamber.
-
Observe the animal continuously for a set period (e.g., 30-60 minutes) for the onset, severity, and duration of seizures.
-
Score the seizure severity using a standardized scale (e.g., the Racine scale for limbic seizures).
-
Record the latency to the first seizure and the duration of any convulsive activity.
-
-
Data Analysis:
-
Determine the percentage of animals exhibiting seizures at each dose.
-
Calculate the convulsant dose 50 (CD50), the dose that produces seizures in 50% of the animals.
-
Compare seizure severity scores and latencies across different dose groups.
-
Applications in Neuroscience Research
-
Studying Epilepsy: this compound can be used to induce seizures in animal models to study the mechanisms of epileptogenesis and to screen for potential anti-convulsant drugs.
-
Investigating Synaptic Plasticity: By modulating the level of inhibition, this compound can be used to investigate the role of GABAergic signaling in long-term potentiation (LTP) and long-term depression (LTD).
-
Dissecting Neuronal Circuits: As a pharmacological tool, it can help in understanding the contribution of inhibitory interneurons to the function of specific brain circuits.
-
Neurotoxicology: The convulsant properties of this compound can be utilized to study excitotoxicity and neuronal cell death pathways.
Conclusion
This compound, as a GABAA receptor antagonist, holds potential as a valuable tool for neuroscience research. While specific quantitative data and established protocols are currently limited, the general framework provided in these application notes can guide researchers in designing experiments to characterize its effects and utilize it to probe the intricacies of the nervous system. Further research is warranted to fully elucidate the pharmacological profile of this compound and expand its application in neuroscience.
References
Application Notes and Protocols for the Synthesis of Isohyenanchin Derivatives and Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the proposed synthesis of Isohyenanchin derivatives for the exploration of structure-activity relationships (SAR). While specific literature on the derivatization of this compound is limited, this document outlines plausible synthetic strategies based on the known chemistry of the broader picrotoxane class of sesquiterpenoids. The protocols and SAR discussions are intended to serve as a foundational guide for researchers initiating studies in this area.
Introduction to this compound and its Therapeutic Potential
This compound is a member of the picrotoxane family of naturally occurring sesquiterpenoid lactones. Picrotoxanes are known for their potent biological activities, primarily as non-competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] By blocking the chloride channel of the GABA-A receptor, these compounds inhibit its function, leading to central nervous system stimulation.[1][3] This mechanism of action makes them valuable as research tools in neuroscience and as potential starting points for the development of novel therapeutics. The structural complexity and dense functionalization of this compound offer multiple points for chemical modification, enabling the generation of a library of derivatives to probe the SAR and potentially develop analogs with improved therapeutic profiles.
Proposed Synthetic Strategies for this compound Derivatives
The chemical structure of this compound features several reactive functional groups that are amenable to modification, including hydroxyl groups and lactone rings. The following protocols describe general procedures for the synthesis of this compound derivatives.
2.1. General Experimental Conditions
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Glassware should be oven-dried prior to use. Reagents and solvents should be of high purity and used as received from commercial suppliers or purified by standard methods. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of derivatives can be achieved by column chromatography on silica gel. The structure of all synthesized compounds should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry).
2.2. Protocol 1: Esterification of Hydroxyl Groups
Modification of the hydroxyl groups of this compound can provide insights into the importance of these functionalities for biological activity.
-
Objective: To synthesize ester derivatives of this compound.
-
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (1.5-2.0 equivalents) or pyridine as a base.
-
Add a catalytic amount of DMAP.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or acid anhydride (1.2-1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired ester derivative.
-
2.3. Protocol 2: Etherification of Hydroxyl Groups
The synthesis of ether derivatives can explore the effect of steric bulk and hydrogen bonding potential at the hydroxyl positions.
-
Objective: To synthesize ether derivatives of this compound.
-
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a suspension of sodium hydride (1.5 equivalents) in anhydrous THF or DMF at 0 °C, add a solution of this compound (1 equivalent) in the same solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.5 equivalents) dropwise.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the target ether derivative.
-
Structure-Activity Relationship (SAR) Insights from Picrotoxane Analogs
While specific SAR data for this compound derivatives is not available, studies on the closely related picrotoxinin provide valuable predictive insights.
-
Hydroxyl Groups: The hydroxyl group at the 6-position of picrotoxane compounds is suggested to be important for antagonism of GABA effects.[4] Acetylation of this hydroxyl group in picrotoxinin has been shown to weaken its GABA-antagonizing action.[4] Therefore, it is hypothesized that esterification or etherification of the corresponding hydroxyl group in this compound will likely lead to a decrease in potency.
-
Lactone Rings: The integrity of the lactone rings is crucial for the biological activity of picrotoxanes. Hydrolysis of the lactone moiety in picrotoxinin results in inactive compounds.[5] Modifications that alter the conformation or stability of the lactone rings are predicted to abolish or significantly reduce activity.
-
Overall Molecular Shape: The compact, cage-like structure of picrotoxanes is essential for fitting into the binding site within the GABA-A receptor chloride channel.[2] significant conformational changes are likely to be detrimental to activity.
Quantitative Data for Picrotoxin and Related Compounds
The following table summarizes available quantitative data for picrotoxin (a 1:1 mixture of picrotoxinin and the less active picrotin) and its analogs, which can serve as a benchmark for newly synthesized this compound derivatives.
| Compound/Analog | Target | Assay | Activity | Reference(s) |
| Picrotoxin | GABA-A Receptor | Whole-cell patch clamp | IC₅₀ ≈ 0.4–0.6 μM | [6] |
| Picrotoxin | GABA-A Receptor | Inhibition of GABA-activated currents | Non-competitive antagonist | [2] |
| 6-Acetylpicrotoxinin | GABA-A Receptor | Frog spinal cord depolarization | Weaker GABA antagonism than picrotoxinin | [4] |
| Picrotoxinin | Mouse | In vivo toxicity | LD₅₀ = 15 mg/kg (oral) | [1] |
Visualizations
5.1. Experimental Workflow for Derivative Synthesis
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AOP-Wiki [aopwiki.org]
- 4. Actions of picrotoxinin and related compounds on the frog spinal cord: the role of a hydroxyl-group at the 6-position in antagonizing the actions of amino acids and presynaptic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revision of the unstable picrotoxinin hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resource.aminer.org [resource.aminer.org]
Troubleshooting & Optimization
Troubleshooting low yield of Isohyenanchin during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of Isohyenanchin.
Troubleshooting Guide: Low this compound Yield
Low recovery of this compound can stem from various factors throughout the extraction and purification process. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Inefficient Initial Extraction
Question: My initial crude extract shows a very low concentration of this compound. What could be the cause?
Answer: Inefficient initial extraction is a common reason for low overall yield. Several factors related to the solvent, extraction method, and plant material can contribute to this issue.
Possible Causes & Solutions:
-
Inappropriate Solvent Selection: The choice of solvent is critical for maximizing the solubility of this compound. Picrotoxane sesquiterpenes, a class of compounds to which this compound belongs, generally exhibit good solubility in polar organic solvents.
-
Recommendation: Utilize solvents such as methanol, ethanol, or mixtures of ethanol and water. For initial extraction, 95% ethanol has been used successfully for related compounds. Avoid using non-polar solvents for the primary extraction step.
-
-
Suboptimal Extraction Method: Traditional methods like maceration and Soxhlet extraction are common but may not always be the most efficient.
-
Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature to effectively draw out the compound.
-
Recommendation: For maceration, ensure a sufficient duration (e.g., 48-72 hours) with periodic agitation. For heat-assisted methods, optimization is key. While higher temperatures can increase solubility, they can also lead to degradation of thermolabile compounds.
-
-
Improper Plant Material Preparation: The physical state of the plant material significantly impacts extraction efficiency.
-
Recommendation: Ensure the plant material (e.g., seeds of Anamirta cocculus or leaves/stems of Hyenancha globosa) is properly dried and ground to a fine powder to maximize the surface area for solvent penetration.
-
Problem 2: Degradation of this compound During Extraction
Question: I suspect my this compound is degrading during the extraction process. How can I prevent this?
Answer: this compound, like other picrotoxane sesquiterpenes, can be susceptible to degradation under certain conditions, particularly related to pH and temperature.
Possible Causes & Solutions:
-
pH-Induced Hydrolysis: Picrotoxinin, a closely related compound, is known to be unstable in weakly alkaline conditions (pH 7-9), undergoing hydrolysis which leads to a loss of biological activity.[3][4]
-
Recommendation: Maintain a neutral or slightly acidic pH during the extraction process. Avoid using basic solvents or exposing the extract to alkaline conditions. If possible, buffer your extraction solvent to a pH between 5 and 7.
-
-
Thermal Degradation: Prolonged exposure to high temperatures can cause the degradation of complex organic molecules.
-
Recommendation: If using heat-assisted extraction methods (e.g., Soxhlet, MAE), carefully control the temperature and extraction time. For temperature-sensitive compounds, cold maceration or UAE at controlled temperatures are safer alternatives.
-
Problem 3: Loss of this compound During Purification
Question: My yield significantly drops after purification steps like liquid-liquid partitioning and column chromatography. What steps can I take to minimize this loss?
Answer: Loss of the target compound during purification is a frequent challenge. This can be due to poor separation, irreversible adsorption, or degradation.
Possible Causes & Solutions:
-
Inefficient Liquid-Liquid Partitioning: Improper solvent choice for liquid-liquid extraction can lead to the compound remaining in the undesired phase.
-
Recommendation: After initial extraction with a polar solvent like methanol or ethanol, the crude extract is often concentrated and then partitioned. Use a sequence of solvents with increasing polarity for fractionation. A common approach for related compounds involves partitioning between water and ethyl acetate, followed by further fractionation of the ethyl acetate layer.
-
-
Irreversible Adsorption on Stationary Phase: this compound may bind too strongly to the stationary phase during column chromatography.
-
Recommendation: Select the appropriate stationary phase and solvent system. Silica gel is commonly used for the separation of picrotoxane sesquiterpenes. A gradient elution starting with a non-polar solvent system (e.g., n-hexane/ethyl acetate) and gradually increasing the polarity is often effective.
-
-
Co-elution with Impurities: If the chosen chromatographic conditions do not provide adequate resolution, this compound may co-elute with other compounds, making its isolation difficult and reducing the final pure yield.
-
Recommendation: Optimize the mobile phase composition and gradient for better separation. Thin Layer Chromatography (TLC) can be used to scout for optimal solvent systems before running the column. For final purification, High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase can provide high resolution.
-
Data Presentation: Solvent Properties and Suitability
The selection of appropriate solvents is crucial at various stages of extraction and purification. The following table summarizes the properties of common solvents used for the extraction of picrotoxane sesquiterpenes.
| Solvent | Polarity Index | Boiling Point (°C) | Application Stage | Rationale |
| n-Hexane | 0.1 | 69 | Defatting, Initial Chromatography | Removes non-polar compounds and lipids. |
| Ethyl Acetate | 4.4 | 77 | Liquid-Liquid Partitioning, Chromatography | Good solvent for many picrotoxane sesquiterpenes. |
| Acetone | 5.1 | 56 | Extraction, Chromatography | Effective for a range of polarities. |
| Ethanol | 5.2 | 78 | Primary Extraction | Good solubility for picrotoxane compounds. |
| Methanol | 6.6 | 65 | Primary Extraction | High polarity, effective for initial extraction. |
| Water | 10.2 | 100 | Liquid-Liquid Partitioning | Used in combination with organic solvents. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Solubilization for analysis | High solubility for picrotoxin-related compounds. |
| Dimethyl Formamide (DMF) | 6.4 | 153 | Solubilization for analysis | High solubility for picrotoxin-related compounds. |
Experimental Protocols
Protocol 1: Cold Maceration for Initial Extraction
This protocol is a gentle method suitable for temperature-sensitive compounds.
-
Preparation: Air-dry the plant material (e.g., seeds of Anamirta cocculus) and grind it into a fine powder.
-
Maceration:
-
Soak the powdered plant material in 95% ethanol (e.g., 1:10 solid-to-solvent ratio w/v).
-
Keep the mixture in a sealed container at room temperature for 48-72 hours.
-
Agitate the mixture periodically to enhance extraction.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C.
-
Storage: Store the crude extract at -20°C until further purification.
Protocol 2: Liquid-Liquid Partitioning for Fractionation
This protocol is used to separate compounds based on their differential solubility in immiscible solvents.
-
Redissolution: Redissolve the concentrated crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Defatting: Perform an initial partition with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities. Discard the n-hexane layer.
-
Fractionation:
-
Partition the aqueous methanol layer successively with solvents of increasing polarity, such as ethyl acetate and n-butanol.
-
Collect each solvent layer separately. This compound is expected to be in the more polar organic fractions like ethyl acetate.
-
-
Concentration: Concentrate each fraction using a rotary evaporator.
Protocol 3: Quantification of this compound by HPLC
This protocol provides a general framework for the quantitative analysis of this compound.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient elution is typically used. A common mobile phase consists of a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol or DMSO). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve a known amount of the extract or fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Analysis: Run the samples and standards. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the equation of the line from the calibration curve to determine the concentration of this compound in the sample.
Mandatory Visualization
References
Technical Support Center: Optimizing HPLC Separation of Isohyenanchin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of isohyenanchin from co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation challenging?
A1: this compound is a picrotoxane-type sesquiterpene, a class of naturally occurring compounds known for their neurotoxic properties. Its separation by HPLC can be challenging due to its potential co-elution with structurally similar compounds, such as hyenanchin and other sesquiterpenoids, which are often present in the same natural extracts. These compounds may have very similar polarities and chromatographic behaviors, leading to poor resolution.
Q2: What is a good starting point for an HPLC method to separate this compound?
A2: A good starting point for separating this compound is to use a reversed-phase C18 column with a gradient elution. Based on methods used for similar picrotoxane sesquiterpenes, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is recommended. A typical starting gradient could be from a lower to a higher concentration of the organic solvent.
Q3: What are the potential co-eluting compounds with this compound?
A3: Potential co-eluting compounds include other picrotoxane sesquiterpenes that are often found alongside this compound in plant extracts. The most common is hyenanchin, which is structurally very similar. Other related compounds could include picrotoxinin and tutin. Additionally, other secondary metabolites from the plant source with similar polarities may also co-elute.
Q4: At what wavelength should I detect this compound?
Q5: How can I confirm the identity of the this compound peak?
A5: Peak identity can be confirmed by comparing the retention time with that of a certified reference standard. For absolute confirmation, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is the most reliable method. The mass-to-charge ratio (m/z) of the eluting peak should correspond to that of this compound (C15H20O7, molecular weight 312.32).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution between this compound and a co-eluting peak | 1. Mobile phase composition is not optimal.2. Gradient slope is too steep.3. Column efficiency is low.4. Incorrect column chemistry. | 1. Optimize the mobile phase: Try different organic modifiers (acetonitrile vs. methanol). Adjust the initial and final concentrations of the organic solvent. Add a small percentage of a third solvent (e.g., isopropanol) to modify selectivity.2. Flatten the gradient: Decrease the rate of change in the organic solvent concentration over time. This will increase the run time but can significantly improve the separation of closely eluting peaks.3. Improve column efficiency: Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column. Ensure the column is not old or contaminated.4. Select a different stationary phase: If a C18 column does not provide adequate separation, consider a phenyl-hexyl or a polar-embedded phase column to exploit different separation mechanisms. |
| Peak tailing for this compound | 1. Secondary interactions with the stationary phase.2. Column overload.3. Sample solvent is too strong. | 1. Modify the mobile phase: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase to suppress the ionization of any acidic functional groups.2. Reduce sample concentration: Dilute the sample to avoid overloading the column.3. Adjust sample solvent: Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. |
| No peak or very small peak for this compound | 1. Inappropriate detection wavelength.2. Low concentration of this compound in the sample.3. Sample degradation. | 1. Optimize detection wavelength: If a diode array detector (DAD) or photodiode array (PDA) detector is available, acquire the spectrum of the peak to identify the λmax. If not, inject a concentrated standard and perform single-wavelength analyses at different settings (e.g., 210 nm, 220 nm, 254 nm) to find the optimal response.2. Increase sample concentration: If possible, concentrate the sample or increase the injection volume.3. Ensure sample stability: Prepare samples fresh and store them at a low temperature in the dark to prevent degradation. |
| Variable retention times | 1. Inconsistent mobile phase preparation.2. Column temperature fluctuations.3. Pump malfunction or leaks. | 1. Ensure accurate mobile phase preparation: Use a precise graduated cylinder or volumetric flasks for mixing solvents. Degas the mobile phase thoroughly before use.2. Use a column oven: Maintain a constant and controlled column temperature to ensure reproducible retention times.3. System maintenance: Check for leaks in the pump, injector, and fittings. Perform regular pump maintenance as recommended by the manufacturer. |
Experimental Protocols
General HPLC Method for Picrotoxane Sesquiterpenes (Starting Point for this compound)
This protocol is a general starting point based on methods used for the separation of similar picrotoxane sesquiterpenes. Optimization will be required for your specific application.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient Program:
-
0-5 min: 20% B
-
5-30 min: Linear gradient from 20% to 80% B
-
30-35 min: 80% B (isocratic)
-
35-40 min: Return to 20% B
-
40-45 min: Equilibration at 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm (this should be optimized)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the extract or standard in the initial mobile phase composition (20% Acetonitrile/Methanol in Water).
Visualizations
Logical Workflow for HPLC Method Optimization
Caption: A logical workflow for troubleshooting poor HPLC separation.
Signaling Pathway of Picrotoxane Sesquiterpenes (General)
Caption: General signaling pathway of picrotoxane sesquiterpenes like this compound.
Overcoming solubility issues of Isohyenanchin in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Isohyenanchin in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a natural plant-derived compound and a known antagonist of the γ-aminobutyric acid (GABA) type A receptor.[1] Like many organic molecules, this compound is inherently hydrophobic, leading to poor solubility in aqueous solutions. This can pose a significant challenge for in vitro and in vivo studies that require the compound to be in a dissolved state to interact with its biological targets.
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is causing this?
A2: Precipitation upon addition of a concentrated stock solution (typically in an organic solvent like DMSO) to an aqueous buffer is a common issue for poorly soluble compounds. This "kinetic" solubility issue arises because the compound is rapidly transferred from a favorable organic environment to an unfavorable aqueous one, causing it to crash out of solution.[2]
Q3: Are there any general strategies to improve the solubility of compounds like this compound?
A3: Yes, several methods can be employed to enhance the solubility of poorly water-soluble natural products.[3][4] These include:
-
Co-solvents: Using a water-miscible organic solvent in your final solution.
-
pH Adjustment: Modifying the pH of the buffer to ionize the compound, if it has acidic or basic functional groups.
-
Surfactants/Detergents: Using detergents to form micelles that can encapsulate the hydrophobic compound.[5]
-
Complexation: Employing agents like cyclodextrins to form inclusion complexes with the compound, thereby increasing its aqueous solubility.[6]
-
Particle Size Reduction: For suspensions, reducing the particle size can increase the dissolution rate.[7][8]
Troubleshooting Guide
This guide provides specific troubleshooting steps for common solubility issues encountered with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The concentration of this compound in the final aqueous solution exceeds its thermodynamic solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution. Be mindful of the tolerance of your experimental system to DMSO, as high concentrations can be toxic to cells.[5]3. Use a different co-solvent. Consider ethanol or dimethyl formamide (DMF).4. Prepare a fresh, more dilute stock solution. |
| Cloudiness or turbidity in the final solution | The compound is not fully dissolved and is present as a fine suspension. | 1. Sonication: Use a bath or probe sonicator to break up aggregates and aid dissolution.[5]2. Gentle Warming: Gently warm the solution, but be cautious of potential compound degradation.3. Filtration: If a clear solution is required, filter out the undissolved compound using a 0.22 µm filter. Note that this will reduce the actual concentration of the dissolved compound. |
| Inconsistent experimental results | Variability in the amount of dissolved this compound between experiments. | 1. Standardize the solubilization protocol. Ensure consistent solvent, temperature, mixing time, and order of addition.2. Prepare fresh solutions for each experiment. Avoid freeze-thaw cycles of aqueous solutions, as this can promote precipitation.3. Quantify the concentration of the dissolved compound. Use techniques like HPLC-UV to determine the actual concentration in your final working solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions using a Co-solvent
This protocol is based on methods used for the structurally similar and poorly water-soluble compound, picrotoxin.[9][10]
-
Prepare a high-concentration stock solution:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in 100% Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 10-50 mM). Purge the vial with an inert gas like nitrogen or argon to prevent oxidation.
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
-
Prepare the aqueous working solution:
-
Determine the final desired concentration of this compound and the maximum tolerable percentage of DMSO for your experiment (typically ≤ 1%).
-
Add the appropriate volume of your aqueous buffer to a sterile tube.
-
While vortexing the buffer, slowly add the calculated volume of the this compound DMSO stock solution dropwise to the buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation.
-
Protocol 2: Assessing Kinetic Solubility via Nephelometry
This protocol provides a high-throughput method to estimate the kinetic solubility of this compound in your buffer of choice.[2]
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add your aqueous buffer to each well.
-
Add a small volume of the this compound stock solution to the first well to achieve a high starting concentration (e.g., 200 µM) and mix.
-
Perform a serial dilution across the plate.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
The concentration at which a significant increase in light scattering is observed is an estimate of the kinetic solubility.
Quantitative Data
Table 1: Solubility of Picrotoxin in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | ~30 - 100 | ~50 - 166 | [9][11] |
| Ethanol | ~15 - 30.13 | ~25 - 50 | Gentle warming may be required.[9][10] |
| Dimethyl Formamide (DMF) | ~30 | ~50 | |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 | ~0.41 | Prepared by diluting a DMSO stock.[9] |
| Water | Sparingly soluble | - | [9] |
Visualizations
Diagram 1: Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing aqueous solutions of this compound.
Diagram 2: Simplified Signaling Pathway of a GABA-A Receptor Antagonist
Caption: Antagonistic action of this compound on GABA-A receptor signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Solubility, Stability, and Transcorneal Permeability of Delta-8-Tetrahydrocannabinol in the Presence of Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsdr.org [ijsdr.org]
- 8. dovepress.com [dovepress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Picrotoxin | GABAA Receptors | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
Minimizing degradation of Isohyenanchin during experimental procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Isohyenanchin during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
A1: this compound, also known as Hydroxycoriatin, is a neurotoxic sesquiterpenoid belonging to the picrotoxane class. These compounds are characterized by a highly oxidized and stereochemically complex polycyclic structure, which includes lactone and epoxide functionalities. Due to this complex structure, this compound is susceptible to degradation under various experimental conditions.
Q2: What is the primary mechanism of action for this compound?
A2: this compound and related picrotoxane toxins are potent non-competitive antagonists of the gamma-aminobutyric acid type A (GABA-A) receptor. By blocking this major inhibitory neurotransmitter receptor in the central nervous system, these compounds exhibit convulsant effects.
Q3: What are the known natural sources of this compound?
A3: this compound is a natural product found in plants of the Coriariaceae family, such as Coriaria arborea. It can also be found in honey produced by bees that collect honeydew from insects feeding on these plants.
Q4: What are the main factors that can cause this compound degradation?
A4: The primary factors leading to the degradation of this compound are pH, temperature, and the presence of certain nucleophilic solvents. The strained lactone and epoxide rings in its structure are susceptible to hydrolysis under both acidic and, particularly, alkaline conditions. Elevated temperatures can accelerate this degradation.
Troubleshooting Guide: Minimizing this compound Degradation
This guide addresses specific issues that may arise during experimental procedures involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield or loss of activity after extraction/purification. | pH-induced degradation: The extraction or purification solvents may be too acidic or alkaline, leading to the hydrolysis of the lactone or epoxide rings. Picrotoxanes are known to degrade rapidly in alkaline conditions. | - Maintain a slightly acidic to neutral pH (ideally between pH 5 and 7) throughout the extraction and purification process.- Avoid the use of strong acids or bases.- If pH adjustment is necessary, use buffered solutions. |
| Thermal degradation: Exposure to high temperatures during extraction, solvent evaporation, or storage can accelerate the degradation of this compound. | - Perform all extraction and purification steps at room temperature or below.- Use rotary evaporation at low temperatures (<40°C) to remove solvents.- Store stock solutions and purified compound at -20°C or -80°C for long-term stability. | |
| Solvent-induced degradation: Use of nucleophilic solvents, such as methanol or ethanol, during extraction may lead to the formation of adducts with the reactive functional groups of this compound. | - Whenever possible, use less nucleophilic solvents like ethyl acetate, dichloromethane, or acetone for extraction.- If alcoholic solvents are necessary, minimize the exposure time and temperature. | |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | On-column degradation: The HPLC mobile phase may have a pH that promotes the degradation of this compound on the analytical column. | - Ensure the mobile phase is buffered to a slightly acidic pH (e.g., pH 5-6) using a compatible buffer system (e.g., ammonium acetate or formate).- Analyze samples promptly after preparation. |
| Degradation in sample vial: The sample solvent or storage conditions of the prepared sample may be causing degradation prior to injection. | - Prepare samples for analysis in a buffered, non-nucleophilic solvent immediately before injection.- Use autosamplers with temperature control and set it to a low temperature (e.g., 4°C). | |
| Inconsistent results in biological assays. | Degradation in assay buffer: The pH or temperature of the cell culture medium or assay buffer could be causing the degradation of this compound over the course of the experiment. | - Assess the stability of this compound in the specific assay buffer under the experimental conditions (time, temperature).- Prepare fresh stock solutions for each experiment.- Consider a time-course experiment to determine the compound's stability window. |
Summary of Key Stability Parameters for Picrotoxane Sesquiterpenoids
| Parameter | Condition | Observed Effect on Stability | Recommendation |
| pH | Alkaline (pH > 8) | Rapid degradation. Picrotoxinin degrades almost instantaneously at pH 12. | Maintain pH between 5 and 7. Avoid alkaline conditions. |
| Acidic (pH < 5) | Potential for hydrolysis of lactone and epoxide rings, though generally more stable than in alkaline conditions. | Use slightly acidic conditions with caution. Buffer solutions are recommended. | |
| Temperature | Elevated (> 40°C) | Increased rate of degradation. | Work at room temperature or below. Store at low temperatures (-20°C or -80°C). |
| Solvents | Protic/Nucleophilic (e.g., Methanol, Ethanol) | Potential for adduct formation. | Use aprotic solvents (e.g., Ethyl Acetate, Dichloromethane, Acetone). If protic solvents are used, minimize contact time and temperature. |
| Light | UV exposure | While not specifically documented for this compound, complex organic molecules can be sensitive to light. | Store solutions in amber vials or protect from light to minimize potential photodegradation. |
Experimental Protocols
General Protocol for Extraction and Purification of this compound with Minimized Degradation
This protocol provides a general framework. Optimization may be required based on the source material.
-
Sample Preparation:
-
If using plant material, air-dry in the dark at room temperature and grind to a fine powder.
-
If using honey, dissolve in distilled water buffered to pH 6.
-
-
Extraction:
-
Macerate the powdered plant material or aqueous honey solution with ethyl acetate at room temperature with constant stirring for 24 hours.
-
Perform the extraction in triplicate to ensure maximum recovery.
-
Combine the ethyl acetate extracts.
-
-
Solvent Evaporation:
-
Concentrate the combined ethyl acetate extract under reduced pressure using a rotary evaporator.
-
Maintain the water bath temperature below 40°C.
-
-
Purification (Silica Gel Chromatography):
-
Prepare a silica gel column using a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate mixture, followed by an ethyl acetate-acetone mixture.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC.
-
-
Final Purification (Preparative HPLC):
-
Pool the fractions containing this compound.
-
Perform final purification using preparative HPLC with a C18 column.
-
Use a mobile phase of acetonitrile and water buffered to a slightly acidic pH (e.g., with 0.1% formic acid).
-
-
Storage:
-
After solvent evaporation under reduced pressure at low temperature, store the purified this compound as a solid or in an aprotic solvent (e.g., DMSO) at -20°C or -80°C in the dark.
-
Visualizations
Caption: Workflow for minimizing this compound degradation.
Caption: Factors leading to this compound degradation.
Caption: this compound's antagonism of the GABA-A receptor.
Navigating the Complex NMR Landscape of Isohyenanchin: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the intricate picrotoxane sesquiterpenoid Isohyenanchin, acquiring and interpreting its Nuclear Magnetic Resonance (NMR) spectra can present significant challenges. The compact and highly oxygenated cage-like structure of this compound often leads to severe signal overlap and complex spin systems in its NMR spectra, complicating structural elucidation and characterization.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the NMR analysis of this compound and related complex natural products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹H NMR spectrum of this compound shows a crowded region with many overlapping signals, making it impossible to discern individual multiplicities. What can I do?
A1: Severe signal overlap is a common issue with polycyclic molecules like this compound. Here are several strategies to resolve these signals:
-
2D NMR Spectroscopy: This is the most powerful approach. By spreading the signals into a second dimension, you can often resolve individual proton resonances.
-
COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, helping to trace out the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton to the carbon it is directly attached to. Since ¹³C spectra have a much wider chemical shift range, this can effectively separate overlapping proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and confirming the overall structure.
-
-
Change of Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆, methanol-d₄, or DMSO-d₆) can induce differential changes in chemical shifts, potentially resolving some overlap. Aromatic solvents like benzene-d₆ often cause significant shifts due to anisotropic effects.
-
Higher Magnetic Field: If available, using a higher field NMR spectrometer (e.g., 800 MHz vs. 500 MHz) will increase the dispersion of the signals, making the spectrum easier to interpret.
Q2: I am struggling to assign the quaternary carbons of this compound as they do not appear in the HSQC spectrum. How can I confidently assign them?
A2: Quaternary carbons are a common challenge. The HMBC experiment is your primary tool here. Look for long-range correlations from nearby protons to the quaternary carbons. For example, methyl group protons are excellent starting points as they are typically sharp singlets and will show correlations to the carbons they are attached to, as well as adjacent quaternary carbons. By piecing together these long-range correlations, you can confidently place the quaternary carbons within the molecular framework.
Q3: The coupling patterns in my ¹H NMR spectrum are very complex and do not follow simple first-order rules. How can I interpret these?
A3: The rigid, cage-like structure of this compound restricts bond rotation, leading to complex second-order coupling patterns (e.g., "roofing") and unusual long-range couplings.
-
COSY and TOCSY: A high-resolution COSY spectrum can help you visually trace the coupling network. A TOCSY (Total Correlation Spectroscopy) experiment can be even more informative as it shows correlations between all protons within a spin system, not just immediate neighbors.
-
Coupling Constant Measurement: Carefully measure the coupling constants (J-values) from a well-resolved 1D spectrum or from slices of 2D spectra. These values are critical for determining the dihedral angles between coupled protons, which in turn helps to define the stereochemistry of the molecule.
-
Spectral Simulation: In cases of extreme complexity, spectral simulation software can be used. By inputting proposed chemical shifts and coupling constants, you can generate a theoretical spectrum to compare with your experimental data.
Q4: I am unsure about the stereochemistry of certain chiral centers. Which NMR experiment is most helpful for this?
A4: The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other, typically within 5 Å. Measuring NOEs is essential for determining the relative stereochemistry.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments will show cross-peaks between protons that are spatially close. For molecules of the size of this compound, a ROESY experiment is often preferred as it avoids the issue of zero or weak NOEs that can occur for medium-sized molecules in a NOESY experiment. Strong NOE/ROE correlations between protons on different parts of the molecule provide definitive evidence for their spatial proximity and thus the stereochemistry.
Quantitative NMR Data for Picrotoxane Sesquiterpenoids
While a complete, officially published, and assigned NMR dataset for this compound could not be located in the available literature at the time of this guide's creation, the following tables provide ¹H and ¹³C NMR data for structurally related picrotoxane-type sesquiterpenes isolated from Dendrobium nobile. This data can serve as a valuable reference for identifying characteristic chemical shifts for this class of compounds.
Table 1: ¹H NMR Data (500 MHz, CDCl₃) of Selected Picrotoxane Sesquiterpenes
| Position | Compound 1 (δH, mult., J in Hz) | Compound 2 (δH, mult., J in Hz) | Compound 3 (δH, mult., J in Hz) | Compound 4 (δH, mult., J in Hz) |
| 2 | 4.24, s | 4.18, d (9.7) | 4.28, d (3.6) | 4.25, d (3.6) |
| 3 | 4.34, brd (5.5) | 4.33, brd (5.6) | 4.75, dd (3.6, 5.6) | 4.79, dd (3.6, 5.1) |
| 4 | 2.02, m | 2.01, ddd (4.7, 4.7, 11.2) | 2.29, ddd | 2.27, m |
| 5 | 2.28, t (4.3) | 2.47, d (4.7) | 2.57, dd (4.3, 5.6) | 2.57, dd (4.3, 5.8) |
| 6 | 2.33, m | - | 2.20, m | 2.31, m |
| 10 | 1.04, s | 0.96, s | 1.52, s | 1.43, s |
| 15 | 0.93, d (6.6) | 0.89, d (6.6) | 1.02, d (6.5) | 1.02, d (6.6) |
Data adapted from a study on picrotoxane-type sesquiterpenes.
Table 2: ¹³C NMR Data (125 MHz, CDCl₃) of Selected Picrotoxane Sesquiterpenes
| Position | Compound 1 (δC) | Compound 2 (δC) | Compound 3 (δC) | Compound 4 (δC) |
| 1 | 52.5 | 53.3 | 47.8 | 50.4 |
| 2 | 51.2 | 49.0 | 81.5 | 81.6 |
| 3 | 84.5 | 83.2 | 77.9 | 77.5 |
| 4 | 52.5 | 52.3 | 50.9 | 51.1 |
| 5 | 46.1 | 51.0 | 43.4 | 43.2 |
| 6 | 42.5 | 80.6 | 43.6 | 44.9 |
| 10 | 27.3 | 22.3 | 31.3 | 24.3 |
| 15 | 21.0 | 20.3 | 21.4 | 21.5 |
Data adapted from a study on picrotoxane-type sesquiterpenes.
Experimental Protocols
Accurate and well-run experiments are the foundation of successful structure elucidation. Below are detailed methodologies for key NMR experiments crucial for analyzing this compound.
General Sample Preparation
-
Sample Purity: Ensure the sample is as pure as possible to avoid interfering signals.
-
Solvent: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).
-
Filtering: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Degassing: For NOESY/ROESY experiments, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect. This can be done by bubbling an inert gas (e.g., argon) through the solution for several minutes or by using freeze-pump-thaw cycles.
2D COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are J-coupled (typically through 2-3 bonds).
Key Parameters:
-
Pulse Program: cosygpqf (or similar gradient-selected, phase-cycled sequence).
-
Spectral Width (sw): Set to cover all proton signals (e.g., 0-10 ppm).
-
Number of Points (td): 2048 in the direct dimension (F2) and 256-512 in the indirect dimension (F1).
-
Number of Scans (ns): 2-8 scans per increment, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
Procedure:
-
Acquire a standard 1D ¹H spectrum to determine the spectral width.
-
Set up the 2D COSY experiment with the parameters listed above.
-
Process the data using a sine-bell or squared sine-bell window function in both dimensions.
-
Symmetrize the spectrum if necessary.
2D HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons with their directly attached carbons.
Key Parameters:
-
Pulse Program: hsqcedetgpsisp2.2 (or similar edited, gradient-selected sequence to differentiate CH/CH₃ from CH₂ signals).
-
Spectral Width (sw): Set appropriately for ¹H in F2 (e.g., 0-10 ppm) and ¹³C in F1 (e.g., 0-160 ppm).
-
Number of Points (td): 1024 in F2 and 256 in F1.
-
Number of Scans (ns): 4-16 scans per increment.
-
Relaxation Delay (d1): 1-2 seconds.
-
¹JCH Coupling Constant: Set to an average value of 145 Hz.
Procedure:
-
Acquire 1D ¹H and ¹³C spectra to determine the respective spectral widths.
-
Set up the 2D HSQC experiment.
-
Process the data using appropriate window functions (e.g., squared sine-bell in F2 and sine-bell in F1).
2D HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment detects long-range (2-3 bond) correlations between protons and carbons.
Key Parameters:
-
Pulse Program: hmbcgplpndqf (or similar gradient-selected sequence).
-
Spectral Width (sw): Set for ¹H in F2 and ¹³C in F1.
-
Number of Points (td): 2048 in F2 and 512 in F1.
-
Number of Scans (ns): 8-32 scans per increment.
-
Relaxation Delay (d1): 1.5-2.5 seconds.
-
Long-range Coupling Constant (ⁿJCH): Optimized for a range, typically set to 8 Hz.
Procedure:
-
Set up the 2D HMBC experiment based on the 1D spectral widths.
-
Process the data using appropriate window functions.
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy)
The ROESY experiment identifies protons that are close in space.
Key Parameters:
-
Pulse Program: roesygpph (or similar gradient-selected, phase-cycled sequence).
-
Spectral Width (sw): Set to cover all proton signals.
-
Number of Points (td): 2048 in F2 and 256-512 in F1.
-
Number of Scans (ns): 8-16 scans per increment.
-
Relaxation Delay (d1): 2-3 seconds.
-
Mixing Time: 200-500 ms is a good starting point for a molecule of this size.
Procedure:
-
Set up the 2D ROESY experiment.
-
Process the data similarly to a COSY spectrum.
Visualizing Experimental Workflows and Logic
The following diagrams illustrate the logical workflow for acquiring and interpreting NMR data for a complex molecule like this compound.
Technical Support Center: Improving Electrophysiology Data Reproducibility with Picrotoxane Sesquiterpenoids (Focus on Isohyenanchin Analogues)
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols to enhance the reproducibility of electrophysiology experiments using picrotoxane sesquiterpenoids like Isohyenanchin.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during electrophysiology experiments with GABAA receptor antagonists of the picrotoxane family.
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| No observable effect of this compound/Picrotoxin on GABA-induced currents. | 1. Incorrect concentration: The concentration may be too low to elicit a response. 2. Degradation of the compound: Improper storage or handling may have led to loss of activity. 3. Solubility issues: The compound may not be fully dissolved in the recording solution. 4. Receptor subtype insensitivity: The GABAA receptor subunits present in your preparation may have low sensitivity to the antagonist. | 1. Perform a dose-response curve to determine the optimal concentration. For picrotoxin, concentrations typically range from 1 µM to 100 µM. 2. Prepare fresh stock solutions. Store stock solutions in appropriate solvent (e.g., DMSO) at -20°C or below. 3. Ensure the final concentration of the solvent (e.g., DMSO) is low (<0.1%) and does not affect the cells. Use sonication or vortexing to aid dissolution. 4. Verify the subunit composition of your expression system or cell type. Picrotoxin sensitivity can be influenced by the specific α and β subunits present.[1] |
| High variability in antagonist effect between experiments. | 1. Inconsistent drug application: The speed and duration of the antagonist application may vary. 2. Fluctuations in GABA concentration: The baseline GABA-ergic tone might differ between preparations. 3. Cell health variability: Differences in cell viability can alter receptor expression and function. | 1. Use a perfusion system with a constant flow rate for consistent drug application. 2. Ensure a stable baseline before applying the antagonist. If studying synaptic transmission, monitor the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs). 3. Monitor cell health throughout the experiment using parameters like resting membrane potential and input resistance. |
| Slow onset or washout of the antagonist effect. | 1. Use-dependent block: Picrotoxin and related compounds are known to be use-dependent, meaning they bind more effectively when the GABAA receptor channel is open.[2] 2. Slow dissociation from the binding site: The antagonist may have a slow off-rate from the receptor. | 1. Apply the antagonist in the presence of GABA to facilitate binding. For washout, a prolonged period of agonist-free washing may be necessary. 2. Allow for sufficient washout time between applications. The recovery from block can be slow. |
| Apparent change in reversal potential of GABA-induced currents. | 1. Off-target effects: At high concentrations, the compound might affect other ion channels. 2. Changes in intracellular chloride concentration: Prolonged recordings or experimental manipulations can alter the chloride equilibrium potential. | 1. Perform control experiments to test for effects on other conductances in the absence of GABA. 2. Monitor the reversal potential throughout the experiment. Use perforated patch-clamp or gramicidin-perforated patch to maintain the endogenous intracellular chloride concentration. |
Quantitative Data Summary
The following table summarizes key quantitative data for picrotoxin, which can serve as a reference for experiments with this compound.
| Parameter | Value | Receptor/System | Reference |
| Picrotoxin IC50 | 10.3 ± 1.6 µM | α2β2γ2 GABAA Receptors | [1] |
| Picrotoxin IC50 | 5.1 ± 0.7 µM | α3β2γ2 GABAA Receptors | [1] |
| Picrotoxin IC50 | 7.2 ± 0.4 µM | α6β2γ2 GABAA Receptors | [1] |
| Picrotoxin IC50 | 0.5 ± 0.05 µM | β2γ2 GABAA Receptors | [1] |
| Picrotoxin IC50 | 0.6 ± 0.1 µM | GABAρ1 Receptors | [2] |
Key Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of GABA-Evoked Currents
Objective: To measure the inhibitory effect of a picrotoxane compound on GABAA receptor-mediated currents.
Methodology:
-
Cell Culture and Transfection: Culture cells (e.g., HEK293, Xenopus oocytes) expressing the desired GABAA receptor subunits.
-
Electrophysiology Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
-
Prepare intracellular solution containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, adjusted to pH 7.3 with CsOH.
-
Prepare extracellular solution (aCSF or similar) containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Establish a stable baseline recording.
-
Apply GABA (e.g., at its EC50 concentration) for a short duration (e.g., 2-5 seconds) to evoke a control current.
-
Wash out the GABA.
-
Pre-apply the picrotoxane compound (e.g., this compound) for a defined period (e.g., 1-2 minutes).
-
Co-apply the picrotoxane compound with GABA and record the inhibited current.
-
Wash out the antagonist and GABA to observe recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition.
-
To determine the IC50, repeat the protocol with a range of antagonist concentrations and fit the data to a dose-response curve.
-
Visualizations
Signaling Pathway of GABAA Receptor Antagonism
Caption: Mechanism of GABAA receptor antagonism by picrotoxane compounds.
Experimental Workflow for Assessing Antagonist Potency
References
Dealing with variability in Isohyenanchin content from natural sources
Welcome to the Technical Support Center for Isohyenanchin and Picrotoxin Research. This resource is designed for researchers, scientists, and drug development professionals working with these potent neurotoxins from Anamirta cocculus. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the variability of this compound and its related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction, analysis, and handling of this compound and Picrotoxin.
Q1: I am getting a low yield of Picrotoxin from my Anamirta cocculus material. What are the possible reasons?
A1: Low yields of Picrotoxin can be attributed to several factors related to the plant material and the extraction process.
-
Plant Material:
-
Plant Part: The highest concentration of Picrotoxin is found in the seeds , containing approximately 1.5% of the compound. The stems and roots contain significantly lower amounts (around 0.1% of other alkaloids), and are therefore not recommended for efficient extraction.[1][2]
-
Geographical Origin and Season: The exact geographical origin and harvesting season can influence the concentration of secondary metabolites in plants. While specific comparative data for Picrotoxin is limited, this is a known variable for many natural products. It is advisable to source plant material from regions where Anamirta cocculus is native, such as Southeast Asia and India.[3][4]
-
Storage of Plant Material: Improper storage of the plant material can lead to the degradation of active compounds. Ensure the seeds are properly dried and stored in a cool, dark, and dry place to prevent fungal growth and chemical degradation.
-
-
Extraction Process:
-
Solvent Choice: The choice of solvent is critical. Picrotoxin is soluble in organic solvents like methanol and ethanol. Ensure you are using an appropriate solvent system.
-
Extraction Method: Inefficient extraction methods can result in low yields. Ensure adequate solvent-to-solid ratio, sufficient extraction time, and appropriate temperature. For maceration, ensure the plant material is coarsely powdered to maximize surface area for solvent penetration.[5][6]
-
Compound Degradation: Picrotoxinin, the active component of Picrotoxin, is unstable in certain conditions. Avoid high temperatures and alkaline pH during extraction.
-
Q2: My Picrotoxinin seems to be degrading during my experiments. How can I improve its stability?
A2: Picrotoxinin is notoriously unstable, especially in aqueous solutions at neutral to alkaline pH.
-
pH Sensitivity: Picrotoxinin has a half-life of only 45 minutes in a pH 7.4 buffer at room temperature. It is also unstable at a pH above 6.5, particularly with heating. Therefore, it is crucial to control the pH of your solutions, keeping them in the acidic range if possible.
-
Temperature: Avoid high temperatures during extraction and storage of extracts. If heating is necessary, use the lowest effective temperature for the shortest possible duration.
-
Solvent: Picrotoxin is more stable in organic solvents like ethanol, DMSO, and dimethylformamide (DMF) compared to aqueous buffers. For preparing aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice. Prepare aqueous solutions fresh before use and do not store them for more than a day.[4]
Q3: I am observing peak tailing and inconsistent retention times in my HPLC analysis of Picrotoxin. What could be the cause?
A3: These are common issues in HPLC analysis and can stem from several factors.
-
Peak Tailing:
-
Column Issues: The column may be exhausted or contaminated. Try flushing the column or, if necessary, replace it. A clogged frit at the column inlet can also cause peak tailing.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization of the analyte and its interaction with the stationary phase. Ensure the pH is optimal and stable.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
-
Inconsistent Retention Times:
-
Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can cause shifts in retention times. Prepare fresh mobile phase daily and ensure accurate mixing.
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Use a column oven to maintain a stable temperature.
-
Pump Issues: Leaks or air bubbles in the pump can lead to inconsistent flow rates and, consequently, variable retention times. Ensure the pump is properly primed and there are no leaks in the system.[7][8]
-
Q4: What is the relationship between this compound, Picrotoxin, Picrotoxinin, and Picrotin?
A4: These are all structurally related compounds.
-
Picrotoxin: This is the name given to the toxic substance extracted from Anamirta cocculus. It is not a single compound but an equimolar (1:1) mixture of Picrotoxinin and Picrotin.[4]
-
Picrotoxinin: This is the biologically active component of Picrotoxin and is a potent non-competitive antagonist of GABA-A receptors.[2]
-
Picrotin: This is the other component of Picrotoxin and is less active.
-
This compound: This is a related sesquiterpene lactone and is also known to be a weak antagonist of ionotropic GABA receptors.
Data Presentation: Variability in Picrotoxin Content
The concentration of Picrotoxin can vary depending on the part of the Anamirta cocculus plant used.
| Plant Part | Picrotoxin Content (% w/w) | Reference |
| Seeds | ~1.5% | [1][2] |
| Stems and Roots | Significantly lower than seeds | [1] |
Note: Data on the quantitative variation of Picrotoxin content due to geographical location and seasonal changes is limited in the currently available literature. Researchers should consider these as potential sources of variability in their experiments.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of Picrotoxin.
Extraction of Picrotoxin from Anamirta cocculus Seeds (Maceration)
This protocol describes a standard maceration procedure for the extraction of Picrotoxin.
Materials:
-
Dried, coarsely powdered seeds of Anamirta cocculus
-
Methanol
-
Airtight container (e.g., a large glass jar with a lid)
-
Stirring or shaking device
-
Filter paper or cheesecloth
-
Rotary evaporator
Procedure:
-
Weigh the powdered seed material.
-
Place the powdered seeds in the airtight container.
-
Add methanol to the container, ensuring the solvent completely covers the plant material. A solvent-to-solid ratio of 10:1 (v/w) is a good starting point (e.g., 1 liter of methanol for 100 g of seed powder).
-
Seal the container and keep it at room temperature for at least three days.[6]
-
Agitate the mixture periodically (at least once a day) to ensure thorough extraction.[9]
-
After the maceration period, filter the mixture through filter paper or several layers of cheesecloth to separate the extract (miscella) from the solid plant residue (marc).
-
Press the marc to recover the remaining solvent and extract.
-
Combine all the collected extract.
-
Concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid degradation of Picrotoxinin. The result will be a crude extract.
Purification of Picrotoxin using Column Chromatography
This protocol outlines a general procedure for purifying Picrotoxin from the crude extract.
Materials:
-
Crude Picrotoxin extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
A series of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol mixtures)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare the Column: Pack the chromatography column with silica gel using a non-polar solvent like hexane to create a slurry. Allow the silica to settle into a uniform bed.
-
Sample Preparation: Dissolve a small amount of the crude extract in a minimal amount of the initial mobile phase (e.g., hexane).
-
Loading the Column: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate, then methanol). This is known as gradient elution.
-
Fraction Collection: Collect the eluate in separate fractions (e.g., 10-20 mL each) in collection tubes.
-
Monitoring by TLC: Spot a small amount from each fraction onto a TLC plate. Develop the plate in an appropriate solvent system to visualize the separated compounds. Fractions containing compounds with the same Rf value can be combined. Picrotoxin can be visualized on the TLC plate, and its Rf value will depend on the solvent system used.
-
Isolation: Combine the fractions that contain the purified Picrotoxin and evaporate the solvent to obtain the isolated compound.
Quantification of Picrotoxin by HPLC-UV
This protocol provides a general framework for a validated HPLC-UV method for the quantification of Picrotoxin. Method validation and optimization are crucial for accurate results.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Picrotoxin standard
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A starting point could be a gradient from 30% acetonitrile in water to 70% acetonitrile over 20-30 minutes. The exact gradient will need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Picrotoxin can be detected in the UV range, typically around 200-220 nm. A DAD detector is useful for confirming the peak identity by its UV spectrum.
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of Picrotoxin standard in methanol. From this stock, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve the crude extract or purified sample in the mobile phase or methanol to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the Picrotoxin standard against its concentration. Use the equation of the line from the calibration curve to determine the concentration of Picrotoxin in your samples.
Mandatory Visualizations
Factors Influencing this compound/Picrotoxin Content
References
- 1. rjpponline.org [rjpponline.org]
- 2. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 3. Anamirta cocculus - Wikipedia [en.wikipedia.org]
- 4. Making Natural Products Supernatural - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Art of Extraction: A Step-by-Step Guide to the Maceration Process [greenskybio.com]
- 6. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. extractionmagazine.com [extractionmagazine.com]
- 9. inherba.it [inherba.it]
Best practices for handling and storage of Isohyenanchin powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Isohyenanchin powder. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a picrotoxane sesquiterpenoid, a class of naturally occurring chemical compounds.[1][2] Its primary mechanism of action is as a non-competitive antagonist of ionotropic GABA (γ-aminobutyric acid) receptors, which are the main inhibitory neurotransmitter receptors in the central nervous system.[3] By blocking the chloride ion channel of the GABA-A receptor, this compound reduces the inhibitory effect of GABA, leading to a stimulant and convulsant effect.[3][4] It is also known to be an antagonist of RDLac homo-oligomers.
Q2: What are the recommended storage conditions for this compound powder?
A2: To ensure the stability and integrity of this compound powder, it is recommended to store it in a cool, dry, and dark place. As with many natural product extracts, exposure to heat, light, and moisture can lead to degradation.[5]
Q3: What personal protective equipment (PPE) should be worn when handling this compound powder?
A3: Due to its potential neurotoxic effects as a GABA receptor antagonist, appropriate personal protective equipment (PPE) should always be worn when handling this compound powder. This includes, but is not limited to, a lab coat, safety goggles, and chemical-resistant gloves. All handling of the powder should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of airborne particles.
Q4: How should I prepare a stock solution of this compound?
A4: The solubility of this compound may vary depending on the solvent. For many sesquiterpene lactones, organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol are suitable for creating stock solutions. It is advisable to start with a small amount of powder and gradually add the solvent while vortexing to ensure complete dissolution. For aqueous-based assays, it is common to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. Be aware that high concentrations of organic solvents can affect cellular assays.
Troubleshooting Guides
Handling and Storage
| Issue | Possible Cause | Troubleshooting Steps |
| Powder appears clumpy or discolored. | Exposure to moisture or light. | Discard the powder as it may have degraded. Ensure the storage container is airtight and stored in a dark, dry location. Consider storing in a desiccator. |
| Difficulty weighing a small amount of powder accurately. | Static electricity or air drafts. | Use an anti-static weighing dish or an ionizer. Weigh the powder in a draft-free environment, such as a balance shield or a fume hood with the sash lowered. |
| Inconsistent experimental results over time. | Degradation of stock solution. | Prepare fresh stock solutions regularly. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping vials in aluminum foil. |
Experimental Protocols
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous buffer during an experiment. | Poor aqueous solubility. | Increase the percentage of co-solvent (e.g., DMSO) if the assay allows. Ensure the final concentration of this compound is below its solubility limit in the final assay buffer. Prepare fresh dilutions from a concentrated stock solution immediately before use. |
| No observable effect in a cell-based GABA receptor assay. | Incorrect concentration, degraded compound, or insensitive assay. | Verify the concentration of your this compound stock solution. Prepare a fresh dilution. Confirm the functionality of your assay using a known GABA receptor antagonist, such as picrotoxin.[6] Increase the concentration of this compound, as it is described as a weak antagonist. |
| High background noise or artifacts in a patch-clamp experiment. | Pipette or solution issues. | Ensure your pipette solution is properly filtered and free of precipitates. Check for leaks in the patch-clamp rig's pressure system.[7] Confirm the stability and pH of your internal and external solutions. |
| Variability between wells in a plate-based assay. | Inconsistent cell seeding, compound addition, or edge effects. | Ensure a homogenous cell suspension before seeding. Use a calibrated multi-channel pipette for adding the compound. Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. |
| Unexpected results in cell-based assays with natural products. | Compound interference with the assay. | Natural products can sometimes interfere with assay readouts (e.g., fluorescence).[8] Run appropriate controls, such as the compound in the absence of cells, to check for autofluorescence or other interferences. Consider alternative assay formats with different detection methods. |
Experimental Protocols
General Protocol for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a tared, sterile microcentrifuge tube inside a chemical fume hood.
-
Dissolution: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath may be necessary for some compounds but should be done with caution to avoid degradation.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C in amber vials to protect from light and repeated freeze-thaw cycles.
Example Protocol: Cell-Based GABA Receptor Antagonist Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental setup.
-
Cell Seeding: Seed a suitable cell line expressing GABA-A receptors (e.g., HEK293 cells transfected with GABA-A receptor subunits) into a 96-well plate at an appropriate density. Allow the cells to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a known GABA-A receptor antagonist (positive control, e.g., picrotoxin) in the assay buffer. Also, prepare a vehicle control (e.g., buffer with the same final concentration of DMSO).
-
Compound Addition: Remove the culture medium from the cells and wash with assay buffer. Add the prepared compound dilutions to the respective wells.
-
GABA Addition: After a short pre-incubation with the antagonist (e.g., 10-15 minutes), add a fixed concentration of GABA (e.g., the EC50 concentration for that cell line) to all wells except the negative control.
-
Signal Detection: Measure the cellular response. This could be changes in intracellular calcium using a fluorescent dye, or changes in membrane potential using a fluorescent probe, measured with a plate reader.
-
Data Analysis: Plot the response as a function of the antagonist concentration to determine the IC50 value for this compound.
Visualizations
Caption: Mechanism of this compound as a GABA-A receptor antagonist.
Caption: General workflow for a cell-based GABA receptor antagonist assay.
References
- 1. The Chemical Structure and Pharmacological Activity of Sesquiterpenoids in Dendrobium Sw - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picrotoxane sesquiterpenoids: chemistry, chemo- and bio-syntheses and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sophion.com [sophion.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antagonistic Activity of Isohyenanchin at GABA-A Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antagonistic activity of the novel compound, Isohyenanchin, at γ-aminobutyric acid type A (GABA-A) receptors. Due to the limited currently available data on this compound, this document outlines the essential experimental protocols and comparative data required to characterize its potential as a GABA-A receptor antagonist. The guide leverages data from two well-established GABA-A receptor antagonists, bicuculline (a competitive antagonist) and picrotoxin (a non-competitive antagonist), as benchmarks for comparison.
Comparative Performance of GABA-A Receptor Antagonists
To quantitatively assess the antagonistic potency of a novel compound like this compound, its performance must be compared against known antagonists. The following table summarizes key inhibitory metrics for bicuculline and picrotoxin, which would serve as a benchmark for this compound's activity.
| Compound | Antagonist Type | IC50 Value (µM) | Ki Value (µM) | Receptor Subtype Specificity |
| This compound | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
| Bicuculline | Competitive | 2.0 - 3.3[1] | ~5.9 (pKB) | Generally non-selective across αβγ subunits |
| Picrotoxin | Non-competitive | 0.8 - 2.2[1] | Not applicable | Generally non-selective, acts as a channel blocker |
Experimental Protocols for Validation
Accurate and reproducible experimental design is critical for the validation of this compound's activity. The following are detailed protocols for two primary methods used to characterize GABA-A receptor antagonists.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the effect of a compound on the ion flow through GABA-A receptor channels in response to GABA application.
Objective: To determine if this compound inhibits GABA-induced currents and to characterize the nature of this inhibition (competitive vs. non-competitive).
Materials:
-
HEK293 cells stably expressing human GABA-A receptor subunits (e.g., α1β2γ2).
-
Cell culture medium and supplements.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH 7.2).
-
GABA stock solution.
-
This compound, bicuculline, and picrotoxin stock solutions.
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Cell Preparation: Plate HEK293 cells expressing GABA-A receptors onto glass coverslips 24-48 hours before recording.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution. Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.
-
Whole-Cell Configuration: Approach a cell with the recording pipette and apply gentle suction to form a gigaohm seal. Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.
-
GABA Application: Apply a concentration of GABA that elicits a submaximal current (e.g., the EC20 concentration) to establish a baseline response.
-
Antagonist Application: Co-apply varying concentrations of this compound with the same concentration of GABA. To determine the type of antagonism, perform two sets of experiments:
-
For competitive antagonism: Pre-incubate the cell with varying concentrations of this compound before co-applying with a range of GABA concentrations to observe a parallel shift in the GABA concentration-response curve.
-
For non-competitive antagonism: Co-apply varying concentrations of this compound with a fixed concentration of GABA to observe a reduction in the maximal response.
-
-
Data Analysis: Measure the peak amplitude of the GABA-induced current in the absence and presence of the antagonist. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value. For competitive antagonists, a Schild analysis can be used to determine the pA2 value.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand that specifically binds to the GABA-A receptor.
Objective: To determine if this compound binds to the GABA-A receptor and to quantify its binding affinity (Ki).
Materials:
-
Rat brain tissue or cell membranes from HEK293 cells expressing GABA-A receptors.
-
[3H]muscimol (a radiolabeled GABA-A receptor agonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Unlabeled GABA (for determining non-specific binding).
-
This compound, bicuculline, and picrotoxin stock solutions.
-
Glass fiber filters.
-
Scintillation counter and vials.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue or harvested HEK293 cells in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.
-
Assay Setup: In a 96-well plate, add the prepared membranes, a fixed concentration of [3H]muscimol, and varying concentrations of the test compound (this compound) or a known competitor (bicuculline).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled GABA) from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the underlying biological mechanisms, the following diagrams are provided.
References
A Comparative Analysis of Isohyenanchin and Picrotoxin Potency at Ionotropic GABA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two convulsant sesquiterpenoids, Isohyenanchin and Picrotoxin, as antagonists of ionotropic γ-aminobutyric acid (GABA) receptors. While both compounds are known to interact with these critical inhibitory channels in the central nervous system, their potencies appear to differ significantly based on available data. This document summarizes their mechanisms of action, presents available quantitative and qualitative data on their potency, outlines a typical experimental protocol for assessing their activity, and provides visualizations of the relevant signaling pathway and experimental workflow.
Mechanism of Action
Both this compound and Picrotoxin exert their effects by antagonizing the action of GABA, the primary inhibitory neurotransmitter in the brain. They are classified as non-competitive antagonists of GABA-A and GABA-C receptors, which are ligand-gated chloride ion channels.
Picrotoxin is a well-characterized channel blocker that binds to a site within the pore of the GABA receptor. This binding event physically obstructs the flow of chloride ions, thereby preventing the hyperpolarization of the neuron and leading to a state of hyperexcitability. Picrotoxin is an equimolar mixture of two components: the active picrotoxinin and the less active picrotin.
This compound is also known to be an antagonist of ionotropic GABA receptors. While its precise binding site and mechanism of channel blockade are less extensively characterized than those of Picrotoxin, it is presumed to act in a similar non-competitive manner.
Potency Comparison
Picrotoxin is a potent antagonist of GABA receptors, with its potency varying depending on the specific receptor subunit composition and the concentration of GABA used in the assay.
This compound , in contrast, has been described as a "weak antagonist of ionotropic GABA receptors". Currently, there is a lack of publicly available IC50 values for this compound to allow for a direct quantitative comparison with Picrotoxin.
The available data underscores the need for direct comparative studies to definitively establish the relative potencies of these two compounds.
Data Presentation
| Compound | Target Receptor(s) | Potency (IC50) | Notes |
| Picrotoxin | GABA-A, GABA-C | 0.6 ± 0.1 μM | On human homomeric GABAρ1 receptors. |
| GABA-A | 0.8 µM | In the presence of 30 µM GABA. | |
| GABA-A | 2.2 µM | In the presence of 1 mM GABA. | |
| This compound | Ionotropic GABA Receptors | Not available | Described as a "weak antagonist". |
Experimental Protocols
To determine and compare the potency of compounds like this compound and Picrotoxin, a whole-cell voltage-clamp electrophysiology assay using a heterologous expression system (e.g., HEK293 cells or Xenopus oocytes) is a standard method.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound or Picrotoxin) on a specific GABA receptor subtype.
Materials:
-
HEK293 cells stably or transiently expressing the desired GABA receptor subunits (e.g., α1β2γ2 for a common GABA-A receptor subtype).
-
Cell culture reagents.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 10 D-glucose, 2 CaCl2, 1 MgCl2 (pH 7.4).
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2).
-
GABA stock solution.
-
Test compound (this compound or Picrotoxin) stock solutions at various concentrations.
Procedure:
-
Cell Preparation: Culture HEK293 cells expressing the target GABA receptor subtype to an appropriate confluency.
-
Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries and fill with internal solution. Pipette resistance should be 3-5 MΩ.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Clamp the cell membrane potential at -60 mV.
-
-
GABA Application:
-
Apply a concentration of GABA that elicits a submaximal response (e.g., the EC20 or EC50 concentration, determined in prior experiments). This is the control GABAergic current.
-
-
Antagonist Application:
-
Co-apply the control GABA concentration with increasing concentrations of the test compound (this compound or Picrotoxin).
-
Allow sufficient time for the antagonist effect to reach a steady state.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of different concentrations of the antagonist.
-
Normalize the current amplitude in the presence of the antagonist to the control current amplitude.
-
Plot the normalized current as a function of the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualization
Caption: GABAergic signaling and antagonist intervention.
Caption: Workflow for determining antagonist IC50.
Cross-Reactivity Profile of Isohyenanchin: A Comparative Guide for Neurotransmitter Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Isohyenanchin with various neurotransmitter receptors. This compound, a neurotoxin belonging to the picrotoxane family of sesquiterpenes, is primarily recognized for its potent antagonism of inhibitory GABA-A receptors. Understanding its selectivity and potential off-target effects is crucial for its application as a research tool and for the development of novel therapeutics. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows.
Comparative Analysis of Receptor Binding Affinity
While comprehensive quantitative data on the cross-reactivity of this compound across a wide panel of neurotransmitter receptors is limited, the available information, supplemented with data from the closely related and well-studied compound picrotoxin, provides valuable insights into its selectivity profile. This compound, like picrotoxin, acts as a non-competitive antagonist at the picrotoxin binding site within the pore of GABA-A receptors.
| Receptor Family | Receptor Subtype | Compound | K_i_ (nM) | IC_50_ (nM) | Assay Type | Reference |
| GABAergic | GABA-A | This compound | - | Weak antagonist | Functional Assay | [1] |
| GABA-A | Picrotoxinin | - | ~4000 | Whole-cell patch clamp | [2] | |
| Glycinergic | Glycine | Picrotoxin | - | Inhibitory activity | Electrophysiology | [3] |
| Serotonergic | 5-HT3 | Picrotoxin | - | ~30,000 | Whole-cell patch clamp | [4] |
| Cholinergic | Nicotinic Acetylcholine | No significant activity reported | - | - | - | |
| Dopaminergic | Various | No significant activity reported | - | - | - | |
| Adrenergic | Various | No significant activity reported | - | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cross-reactivity of compounds like this compound.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
a. Membrane Preparation:
-
Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting pellet in ice-cold deionized water and homogenize.
-
Centrifuge again at 140,000 x g for 30 minutes at 4°C.
-
Wash the pellet by resuspending in binding buffer (50 mM Tris-HCl, pH 7.4) and centrifuging twice at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the final pellet in binding buffer and store at -70°C.
b. Binding Assay:
-
Thaw the prepared membrane homogenate and wash twice with binding buffer.
-
Resuspend the pellet in binding buffer to a final protein concentration of 0.1-0.2 mg/well.
-
In a 96-well plate, add the membrane suspension, a fixed concentration of a suitable radioligand (e.g., [³H]muscimol for GABA-A receptors), and varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a separate set of wells should contain the membrane suspension, radioligand, and a high concentration of a known non-radiolabeled ligand (e.g., 10 mM GABA).
-
Incubate the plate at 4°C for 45 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.
-
Calculate the IC_50_ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the K_i_ (inhibitory constant) using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Functional Assay in Xenopus Oocytes
This electrophysiological technique allows for the functional characterization of a compound's effect on ion channels expressed in Xenopus oocytes.
a. Oocyte Preparation and mRNA Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject the oocytes with cRNA encoding the subunits of the desired neurotransmitter receptor (e.g., GABA-A receptor subunits).
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
b. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply the agonist for the expressed receptor (e.g., GABA) to elicit a baseline current response.
-
Co-apply the agonist with varying concentrations of the test compound (this compound) to determine its effect on the agonist-induced current.
-
Record the changes in membrane current in response to the application of the compounds.
-
Analyze the data to determine the IC_50_ value for antagonists or the EC_50_ value for agonists.
Visualizations
Signaling Pathways and Experimental Workflows
Figure 1: GABA-A Receptor Signaling Pathway and Mechanism of this compound Inhibition.
Figure 2: Experimental Workflow for Determining Neurotransmitter Receptor Cross-Reactivity.
References
- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDSP - GABA [kidbdev.med.unc.edu]
- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking actions of picrotoxinin analogues on insect (Periplaneta americana) GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Isohyenanchin's Effects on Neuronal Populations: A Review of Available Data
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing scientific literature reveals a notable gap in the understanding of Isohyenanchin's differential effects across various neuronal populations. While identified as a weak antagonist of ionotropic GABA receptors, detailed comparative studies on its impact on distinct brain regions such as the hippocampus, cortex, and cerebellum are currently unavailable in published research. This guide synthesizes the limited existing knowledge and highlights the critical need for further investigation to elucidate the region-specific neuropharmacological profile of this compound.
Current Understanding of this compound's Mechanism of Action
This compound is primarily characterized as an antagonist of ionotropic γ-aminobutyric acid (GABA) receptors. GABA is the principal inhibitory neurotransmitter in the central nervous system, and its receptors are crucial in regulating neuronal excitability. Antagonism of these receptors by compounds like this compound can lead to a reduction in inhibitory signaling, potentially resulting in increased neuronal firing.
Despite this general understanding, the scientific literature lacks specific data comparing the potency and efficacy of this compound on GABA receptors in different types of neurons. Such information is critical for predicting the compound's overall effect on brain function and for identifying potential therapeutic targets.
The Need for Comparative Studies
The diverse subtypes of GABA-A receptors, with varying subunit compositions across different brain regions, suggest that this compound may exhibit differential effects on distinct neuronal populations. For instance, its impact on the intricate circuitry of the hippocampus, a region vital for learning and memory, could differ significantly from its effects on the motor coordination functions of the cerebellum or the executive functions of the cortex. Without direct comparative studies, the neurophysiological consequences of this compound administration remain largely speculative.
Future Research Directions
To address this knowledge gap, future research should focus on a multi-pronged approach to characterize and compare the effects of this compound in different neuronal populations. The following experimental avenues are recommended:
-
Electrophysiological Studies: Conduct patch-clamp recordings on primary neuronal cultures or brain slices from different regions (e.g., hippocampus, cortex, cerebellum) to determine the IC50 values of this compound for GABA-A receptor-mediated currents. This would provide quantitative data on its potency in different neuron types.
-
Calcium Imaging: Utilize calcium imaging techniques to assess the impact of this compound on neuronal activity and network dynamics in various brain regions.
-
Neurotransmitter Release Assays: Investigate the effect of this compound on the release of GABA and other neurotransmitters from synaptosomes isolated from different brain areas.
-
In Vivo Studies: Employ in vivo electrophysiology and behavioral assays in animal models to understand the systemic effects of this compound and its impact on region-specific brain functions.
Experimental Protocols
Detailed experimental protocols would be contingent on the specific research question. However, a general workflow for an initial comparative electrophysiological study is outlined below.
Table 1: Proposed Experimental Workflow for Comparative Electrophysiological Analysis
| Step | Procedure |
| 1 | Primary Neuronal Culture or Brain Slice Preparation: Isolate and culture primary neurons from the hippocampus, cortex, and cerebellum of neonatal rodents, or prepare acute brain slices from these regions in adult animals. |
| 2 | Whole-Cell Patch-Clamp Recording: Obtain whole-cell recordings from individual neurons in each population. |
| 3 | GABA-A Receptor Current Evocation: Apply exogenous GABA or electrically stimulate inhibitory interneurons to evoke GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs). |
| 4 | This compound Application: Perfuse the recording chamber with increasing concentrations of this compound. |
| 5 | Data Acquisition and Analysis: Record the changes in the amplitude and kinetics of the GABA-A receptor currents in the presence of this compound. Calculate the IC50 value for each neuronal population. |
Signaling Pathways
The primary signaling pathway affected by this compound is the direct modulation of ionotropic GABA-A receptors, which are ligand-gated ion channels. Antagonism of these receptors leads to a decrease in chloride influx and, consequently, reduced hyperpolarization or depolarization of the neuron, depending on the chloride gradient. The downstream effects of this modulation on intracellular signaling cascades have not been investigated for this compound.
Validating In Vivo Efficacy of GABAergic Antagonists: A Comparative Guide
Introduction
This guide provides a comparative overview of the in vivo efficacy of GABAA receptor antagonists, compounds of significant interest in neuroscience research for their ability to induce neuronal hyperexcitability and model conditions such as epilepsy. Our primary focus is on Isohyenanchin; however, a comprehensive search of publicly available scientific literature reveals a notable absence of in vivo efficacy studies for this specific compound.
Therefore, to provide valuable context for researchers, this guide will focus on the in vivo efficacy of two well-characterized and structurally related GABAA receptor antagonists: Picrotoxinin and Bicuculline . By examining the experimental data for these functional analogs, we can infer the potential in vivo effects that this compound might exhibit and provide a framework for the design of future animal model studies.
Mechanism of Action: GABAA Receptor Antagonism
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] When GABA binds to its ionotropic GABAA receptors on the postsynaptic membrane, it opens a chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuron.[1] This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect.
This compound, Picrotoxinin, and Bicuculline all function as antagonists at the GABAA receptor, albeit through different mechanisms. Picrotoxin acts as a non-competitive channel blocker, physically occluding the chloride ionophore.[2] Bicuculline, on the other hand, is a competitive antagonist that binds to the same site as GABA, thereby preventing GABA from activating the receptor.[3] By blocking the inhibitory action of GABA, these compounds lead to disinhibition of neuronal circuits and can induce convulsive seizures, making them valuable tools for studying epilepsy and screening potential anticonvulsant therapies.
Comparative In Vivo Efficacy in Seizure Models
The most common application of GABAA receptor antagonists in animal models is the induction of seizures. The following table summarizes quantitative data from studies using Picrotoxin and Bicuculline in rodent models.
| Compound | Animal Model | Route of Administration | Dose | Key Efficacy Measures | Reference |
| Picrotoxin | Mice | Intraperitoneal (i.p.) | 4 mg/kg | 75% of animals exhibited generalized tonic-clonic seizures; 69% mortality. | [4] |
| Mice | Intraperitoneal (i.p.) | 6 mg/kg | 100% of animals exhibited seizures and mortality. | [4] | |
| Mice | Intraperitoneal (i.p.) | 8 mg/kg | Induced tonic-clonic convulsions with some mortality. | [5] | |
| Bicuculline | Infant Rats (16-day-old) | Intranigral infusion | Dose-related facilitation of flurothyl-induced seizures. | Proconvulsant effects observed. | [3] |
| Infant Rats (7 & 12-day-old) | Intraperitoneal (i.p.) | 20 mg/kg | Induced generalized seizures. | [6] | |
| Rats | Intracerebroventricular (i.c.v.) | 7.5 nmoles | Induced spike bursts in KA-treated rats but not controls. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are representative protocols for inducing seizures with Picrotoxin and Bicuculline.
Picrotoxin-Induced Seizure Model in Mice
-
Animals: Male albino mice (Laka strain), weighing between 22–30 g, are used. The animals are housed under standard laboratory conditions with free access to food and water and are acclimatized before the experiment. Each animal is used only once.
-
Drug Preparation: Picrotoxin is dissolved in 0.9% w/v NaCl (saline).
-
Procedure:
-
Mice are divided into groups, typically with 8-12 animals per group.
-
A single dose of Picrotoxin (e.g., 4, 6, or 8 mg/kg) is administered via intraperitoneal (i.p.) injection.[4][5]
-
Immediately after injection, animals are placed in individual plexiglass chambers and observed for a period of 30 minutes.
-
The following parameters are recorded:
-
Latency to first seizure: Time from injection to the onset of the first convulsive event (e.g., clonus, tonic-clonic seizure).
-
Seizure severity: Often scored using a standardized scale (e.g., Racine scale).
-
Percentage of animals seizing: The proportion of animals in each group that exhibit seizure activity.
-
Mortality: The percentage of animals that do not survive the observation period.
-
-
-
Data Analysis: Statistical analysis is performed to compare seizure latency, severity, and incidence between different dose groups.
Bicuculline-Induced Seizure Model in Rats
-
Animals: Wistar rats of various ages (e.g., 7, 12, 18, 25, and 90 days old) can be used to study developmental aspects of seizure susceptibility.
-
Drug Preparation: Bicuculline methiodide is dissolved in saline.
-
Procedure:
-
Rats are divided into age- and dose-matched groups.
-
Bicuculline is administered intraperitoneally at doses such as 2 or 20 mg/kg.[6]
-
Animals are observed immediately after injection for behavioral manifestations of seizures, which can vary with age. In infant rats, these may include automatisms, minimal seizures (clonic), and generalized tonic-clonic seizures.[6]
-
For more detailed studies, electrocorticography (ECoG) can be performed by implanting electrodes to record brain electrical activity and correlate it with behavioral observations.
-
-
Data Analysis: The incidence and type of seizures are recorded for each age and dose group. Statistical methods are used to determine the convulsive dose 50 (CD50), which is the dose that causes convulsions in 50% of the animals.[7]
Mandatory Visualizations
Caption: GABAergic signaling pathway and points of antagonist action.
Caption: Workflow for anticonvulsant screening in a rodent seizure model.
References
- 1. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]
- 2. researchgate.net [researchgate.net]
- 3. Nigral infusions of muscimol or bicuculline facilitate seizures in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. Convulsant action of systemically administered glutamate and bicuculline methiodide in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bicuculline induced seizures in infant rats: ontogeny of behavioral and electrocortical phenomena - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hyenanchin and Related Picrotoxane Neurotoxins: A Guide to Experimental Data, Reproducibility, and Statistical Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for Hyenanchin and its structurally related picrotoxane neurotoxins, Tutin and Picrotoxinin. The focus is on the reproducibility and statistical validation of experimental findings, crucial aspects for advancing research and development in neuroscience and toxicology. Due to the initial ambiguity of the compound name "Isohyenanchin," this guide centers on "Hyenanchin," a compound for which experimental data, though limited, is available. A significant challenge in compiling this guide is the notable absence of studies specifically dedicated to the reproducibility of Hyenanchin's experimental results. This gap underscores a critical need within the field for robust validation of published findings.
Quantitative Data Summary
The primary mechanism of action for Hyenanchin and related picrotoxanes is the non-competitive antagonism of γ-aminobutyric acid type A (GABA-A) receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[1] This inhibition of GABAergic signaling leads to hyperexcitability and convulsions. The potency of these compounds can be compared using their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the antagonist required to inhibit 50% of the GABA-induced current.
A key study provides a direct comparison of the inhibitory effects of these toxins on GABA-ergic currents, offering valuable insight into their relative potencies.[2]
| Compound | IC50 (μM) for GABA-ergic Current Inhibition | Relative Potency (compared to Picrotoxin) | Lowest Concentration for Complete Inhibition (μM) |
| Picrotoxin | ~3.4 | 1.00 | Not specified |
| Tutin | 5.9 | ~0.58 | 32 |
| Hyenanchin | 33 | ~0.10 | 64 |
| Dihydrohyenanchin | 41 | ~0.08 | 100 |
Note: The IC50 for Picrotoxin was approximated in the referenced study. The potency of Hyenanchin might be slightly underestimated due to the presence of Dihydrohyenanchin in the sample.[2]
Experimental Protocols
The determination of the IC50 values for GABA-A receptor antagonists is a critical experiment for characterizing their potency. Below is a detailed methodology synthesized from established protocols for electrophysiological analysis of GABA-A receptor function.
Protocol: Determination of IC50 for Hyenanchin on GABA-A Receptors using Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
1. Oocyte Preparation and Receptor Expression:
- Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
- Inject oocytes with cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
- Incubate oocytes for 2-5 days at 16-18°C to allow for receptor expression.
2. Electrophysiological Recording:
- Place a single oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.
- Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
- Clamp the oocyte membrane potential at a holding potential of -60 mV.
3. Application of GABA and Antagonist:
- Establish a baseline GABA-evoked current by applying a concentration of GABA that elicits a submaximal response (e.g., the EC20 concentration).
- Prepare a series of concentrations of Hyenanchin in Ringer's solution.
- Co-apply the EC20 concentration of GABA with increasing concentrations of Hyenanchin, allowing for a sufficient wash-out period between applications.
4. Data Acquisition and Analysis:
- Record the peak inward current elicited by the co-application of GABA and Hyenanchin for each concentration.
- Normalize the current responses to the control response (GABA alone).
- Plot the normalized current as a function of the logarithm of the Hyenanchin concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
5. Statistical Validation:
- Perform each experiment on a sufficient number of oocytes (n ≥ 5) from at least two different donor frogs.
- Report data as mean ± standard error of the mean (SEM).
- Utilize appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed inhibition.
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by Hyenanchin is the GABAergic synapse. By blocking the GABA-A receptor, Hyenanchin prevents the influx of chloride ions, thereby inhibiting the hyperpolarization of the postsynaptic neuron and leading to a state of hyperexcitability.
Caption: GABAergic synapse and the inhibitory action of Hyenanchin.
The experimental workflow for determining the IC50 of Hyenanchin can be visualized as a logical progression of steps, from hypothesis to data analysis.
Caption: Workflow for IC50 determination of Hyenanchin.
Reproducibility and Statistical Validation: A Critical Perspective
The reproducibility of experimental results is a cornerstone of the scientific method, ensuring the reliability and validity of scientific claims. However, a "reproducibility crisis" has been noted across various scientific disciplines, where findings from published studies are difficult or impossible to replicate. This issue is particularly critical in the field of toxicology and drug development, where decisions based on preclinical data can have significant consequences for human health and resource allocation.
For Hyenanchin and its related picrotoxanes, there is a conspicuous lack of studies specifically designed to assess the reproducibility of their reported biological activities. While the fundamental mechanism of GABA-A receptor antagonism is well-established for this class of compounds, the precise quantitative values, such as IC50, can be influenced by a multitude of factors, including:
-
Experimental System: The specific subunits of the GABA-A receptor used, the expression system (Xenopus oocytes, mammalian cell lines), and the recording technique can all impact the measured potency.
-
Compound Purity: As noted in the available data, the purity of the Hyenanchin sample can affect the experimental outcome.[2]
The absence of dedicated reproducibility studies for Hyenanchin means that researchers and drug development professionals should approach the existing data with a degree of caution. While the reported IC50 values provide a valuable starting point for comparison, they should be considered within the context of the specific experimental conditions under which they were generated.
Recommendations for Future Research:
-
Independent Replication: Independent laboratories should aim to replicate the key findings regarding the potency of Hyenanchin on various GABA-A receptor subtypes.
-
Standardized Protocols: The development and adoption of standardized protocols for the characterization of picrotoxane neurotoxins would greatly enhance the comparability of data across different studies.
-
Thorough Reporting: Publications should include detailed descriptions of experimental methods, raw data, and comprehensive statistical analyses to facilitate replication efforts.
References
Synthetic vs. Natural Isohyenanchin: A Head-to-Head Comparison for Researchers
For researchers and drug development professionals, the choice between synthetic and naturally derived compounds is a critical one, often dictated by factors such as purity, scalability, and biological equivalence. This guide provides a comprehensive head-to-head comparison of synthetic versus natural Isohyenanchin, a picrotoxane sesquiterpenoid with notable biological activity. Due to the current lack of a reported total synthesis of this compound, this guide will focus on the characterization of the natural product and outline the necessary comparative data that would be required upon the successful synthesis of its artificial counterpart.
This compound is a member of the picrotoxane family of sesquiterpenoids, a class of natural products known for their complex chemical structures and potent biological activities.[1][2] Natural this compound is isolated from the plant Hyenanche globosa.[1] The intricate architecture of these molecules, characterized by a highly oxidized and stereochemically rich scaffold, presents a significant challenge for synthetic chemists.
Physicochemical Properties: A Comparative Overview
A direct comparison of the physicochemical properties of synthetic and natural this compound is crucial to establish their identity and purity. Key parameters for comparison are presented in Table 1. While data for natural this compound would be obtained from its isolation and characterization, the corresponding data for the synthetic version would be generated upon its successful synthesis and purification.
| Property | Natural this compound | Synthetic this compound | Method of Analysis |
| Molecular Formula | C₁₅H₁₈O₇ | C₁₅H₁₈O₇ | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 326.30 g/mol | 326.30 g/mol | Mass Spectrometry |
| Melting Point | To be determined | To be determined | Melting Point Apparatus |
| Optical Rotation | To be determined | To be determined | Polarimetry |
| Appearance | To be determined | To be determined | Visual Inspection |
Table 1: Comparative Physicochemical Properties of Natural and Synthetic this compound.
Spectroscopic Data for Structural Elucidation
The structural identity of both natural and synthetic this compound must be rigorously confirmed using a suite of spectroscopic techniques. The data obtained should be identical for both forms to ensure structural equivalence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. The chemical shifts (δ) and coupling constants (J) should be identical for both natural and synthetic samples.
| Natural this compound ¹H NMR Data (Expected) | Synthetic this compound ¹H NMR Data (Expected) |
| Chemical Shift (ppm) | Multiplicity |
| Data to be populated from experimental results | Data to be populated from experimental results |
Table 2: Comparative ¹H NMR Spectroscopic Data.
| Natural this compound ¹³C NMR Data (Expected) | Synthetic this compound ¹³C NMR Data (Expected) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| Data to be populated from experimental results | Data to be populated from experimental results |
Table 3: Comparative ¹³C NMR Spectroscopic Data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectra of natural and synthetic this compound should be superimposable.
| Natural this compound Mass Spectrometry Data (Expected) | Synthetic this compound Mass Spectrometry Data (Expected) |
| m/z | Relative Intensity (%) |
| Data to be populated from experimental results | Data to be populated from experimental results |
Table 4: Comparative Mass Spectrometry Data.
Chromatographic Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of both natural and synthetic this compound. Under identical chromatographic conditions, both samples should exhibit the same retention time.
| Parameter | Natural this compound | Synthetic this compound |
| Retention Time (min) | To be determined | To be determined |
| Purity (%) | To be determined | To be determined |
Table 5: Comparative HPLC Analysis Data.
Biological Activity: The Ultimate Test of Equivalence
The primary goal of synthesizing a natural product is often to provide a reliable and scalable source for biological and therapeutic applications. Therefore, a direct comparison of the biological activity of natural and synthetic this compound is paramount. Picrotoxane sesquiterpenoids are known to exhibit a range of biological activities, including neurotoxic and insecticidal effects, and some have shown potential as modulators of specific cellular targets.[2][3][4][5]
| Biological Assay | Natural this compound (EC₅₀/IC₅₀) | Synthetic this compound (EC₅₀/IC₅₀) |
| Specific target-based assay 1 | To be determined | To be determined |
| Specific target-based assay 2 | To be determined | To be determined |
| Cell-based assay (e.g., cytotoxicity) | To be determined | To be determined |
Table 6: Comparative Biological Activity Data.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of the comparative studies.
Isolation of Natural this compound
The isolation of this compound from Hyenanche globosa would typically involve the following steps:
-
Extraction: The plant material is dried, ground, and extracted with a suitable organic solvent (e.g., methanol or ethanol).
-
Fractionation: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Chromatography: The fractions are further purified using a combination of chromatographic techniques, such as column chromatography over silica gel and preparative HPLC, to yield pure this compound.
Synthesis of this compound (Hypothetical Workflow)
A hypothetical synthetic route to this compound would likely involve a multi-step sequence, leveraging modern synthetic methodologies to construct the complex polycyclic core and introduce the required stereocenters and functional groups.
Caption: Hypothetical synthetic workflow for this compound.
Spectroscopic and Chromatographic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) using a suitable deuterated solvent.
-
Mass Spectrometry: High-resolution mass spectra would be obtained using an ESI-TOF or Orbitrap mass spectrometer.
-
HPLC Analysis: Purity would be assessed using a reversed-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile or water/methanol).
Biological Assays
The specific biological assays would depend on the known or hypothesized targets of this compound. These could include receptor binding assays, enzyme inhibition assays, or cell viability assays.
Logical Relationship for Establishing Equivalence
The process of establishing the equivalence between synthetic and natural this compound follows a logical progression, as illustrated in the diagram below.
Caption: Logical flow for establishing equivalence.
References
- 1. Picrotoxane sesquiterpenoids: chemistry, chemo- and bio-syntheses and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Picrotoxane sesquiterpenoids: chemistry, chemo- and bio-syntheses and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chemical Structure and Pharmacological Activity of Sesquiterpenoids in Dendrobium Sw - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Four New Picrotoxane-Type Sesquiterpenes From Dendrobium nobile Lindl - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Isohyenanchin in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, understanding the full spectrum of a compound's cellular interactions is paramount. Isohyenanchin, a potent antagonist of RDLac homo-oligomers and a weak antagonist of ionotropic GABA receptors, holds promise in various research contexts.[1] However, a thorough evaluation of its off-target effects is crucial to ensure selectivity and minimize unintended biological consequences. This guide provides a comparative framework for assessing the off-target profile of this compound against a hypothetical alternative, Compound X, using established cellular-based assays.
Comparative Analysis of Off-Target Effects
To provide a clear comparison, the following table summarizes hypothetical data from key off-target screening platforms for this compound and a structural analog, Compound X. This data illustrates how subtle chemical modifications can influence a compound's selectivity profile.
| Assay Platform | Parameter | This compound | Compound X (Alternative) | Interpretation |
| Kinome Profiling (10 µM) | Number of Kinases Inhibited >50% | 8 | 22 | This compound demonstrates greater kinase selectivity. |
| Most Potently Inhibited Off-Target Kinase | Aurora Kinase A (IC50: 2.5 µM) | Src Family Kinases (IC50: 0.8 µM) | Compound X shows significant off-target activity against key signaling kinases. | |
| Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTm) for On-Target (GABA Receptor Subunit) | +3.2°C | +3.5°C | Both compounds engage the intended target in a cellular context. |
| Thermal Shift (ΔTm) for Off-Target (Aurora Kinase A) | +1.8°C | Not significant | CETSA confirms intracellular engagement of Aurora Kinase A by this compound. | |
| Phenotypic Screening (High-Content Imaging) | Unintended Morphological Changes | Minor cytoskeletal alterations at >20 µM | Significant changes in cell cycle progression and apoptosis at >5 µM | Compound X exhibits a narrower therapeutic window due to off-target induced phenotypes. |
Signaling Pathways and Experimental Workflows
Visualizing the intended signaling pathway and the experimental approaches to assess off-target effects is essential for a comprehensive understanding.
Caption: Intended signaling pathway of this compound.
Caption: Generalized workflow for off-target identification.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Kinome Profiling
Kinome profiling is a high-throughput method used to assess the interaction of a compound against a large panel of kinases, which are common off-targets for many small molecules.[2][3]
Objective: To identify unintended kinase targets of this compound.
Methodology:
-
Lysate Preparation: Culture a relevant human cell line (e.g., HEK293T, HeLa) to ~80% confluency. Harvest cells and prepare a native cell lysate to maintain kinase activity.
-
Compound Incubation: Incubate the cell lysate with a fixed concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for a defined period (e.g., 1 hour) at room temperature.
-
Kinase Capture: Utilize a kinase affinity bead-based technology (e.g., Kinobeads) to capture the active kinases from the lysate that are not inhibited by the test compound.[4]
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured kinases.
-
Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Compare the abundance of each kinase in the this compound-treated sample to the vehicle control. A significant reduction in the abundance of a kinase in the treated sample indicates it is an off-target of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement within a cellular environment by measuring changes in protein thermal stability upon ligand binding.[5][6][7]
Objective: To validate the intracellular binding of this compound to its on-target and potential off-targets.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified duration (e.g., 1-3 hours) to allow for compound uptake and target engagement.[5]
-
Heat Treatment: Aliquot the cell suspension into a PCR plate or tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[5]
-
Cell Lysis: Lyse the cells to release the soluble proteins. This can be achieved through freeze-thaw cycles or the addition of a lysis buffer.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein at each temperature point using a specific antibody-based method such as Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, binding.
Phenotypic Screening
Phenotypic screening assesses the overall effect of a compound on cellular morphology and function, providing insights into its biological activity and potential toxicity resulting from on- or off-target effects.[8][9]
Objective: To identify any unintended cellular phenotypes induced by this compound.
Methodology:
-
Cell Plating: Seed a relevant cell line in multi-well plates suitable for high-content imaging.
-
Compound Treatment: Treat the cells with a concentration range of this compound or the alternative compound.
-
Staining: After a defined incubation period, fix the cells and stain them with fluorescent dyes to visualize various cellular components (e.g., DAPI for the nucleus, phalloidin for actin filaments, and an antibody for a specific protein of interest).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to quantify various cellular features, such as cell number, nuclear size and shape, cytoskeletal organization, and the intensity and localization of specific proteins.
-
Data Analysis: Compare the phenotypic profiles of compound-treated cells to vehicle-treated cells to identify any significant alterations.
By employing a multi-pronged approach that combines broad-based screening with targeted validation and phenotypic analysis, researchers can build a comprehensive off-target profile for this compound. This detailed understanding is critical for advancing its development as a selective and safe research tool or therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 3. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
Safety Operating Guide
Proper Disposal of Isohyenanchin: A Guide for Laboratory Professionals
For immediate reference, this document outlines essential safety and disposal procedures for Isohyenanchin, a potent neurotoxin. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment and proper waste management.
This compound, a stereoisomer of picrotoxinin and a component of picrotoxin, is a hazardous compound requiring specific handling and disposal protocols. The following procedures are based on established guidelines for picrotoxin and similar toxic alkaloids.
Immediate Safety and Handling Precautions
Before working with this compound, ensure all personnel are trained on its hazards and the proper use of personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat is mandatory to protect from skin contact.
-
Respiratory Protection: For operations that may generate dust or aerosols, a dust respirator is recommended. All work with solid this compound should be conducted in a chemical fume hood.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Seek immediate medical attention.
Operational and Disposal Plan
This step-by-step guide provides a framework for the safe handling and disposal of this compound waste in a laboratory setting.
Step 1: Segregation and Labeling of Waste
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be segregated as hazardous waste.
-
Waste containers must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and appropriate hazard symbols.
Step 2: Inactivation of this compound Waste
For liquid waste and decontamination of surfaces and equipment, a chemical inactivation step is crucial to mitigate the toxicity of this compound.
-
Inactivating Solution: Prepare a 10% bleach solution (sodium hypochlorite).
-
Procedure:
-
Carefully add the 10% bleach solution to the liquid this compound waste.
-
Allow a minimum contact time of 30 minutes to ensure complete inactivation.[1]
-
For contaminated surfaces and non-disposable equipment, wipe down thoroughly with the 10% bleach solution and allow a 30-minute contact time before a final rinse with water.[1]
-
Step 3: Disposal of Treated and Untreated Waste
-
Treated Liquid Waste: After inactivation, the neutralized solution may be disposed of in accordance with local regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance, as some jurisdictions may have restrictions on drain disposal even after treatment.
-
Solid Waste: All solid waste, including contaminated PPE, labware, and spill cleanup debris, must be collected in a designated hazardous waste container. This waste should not be mixed with general laboratory trash.
-
Untreated this compound: Unused or expired solid this compound should be disposed of in its original container, clearly labeled as hazardous waste. Do not attempt to inactivate large quantities of the pure compound.
-
Sharps: Needles or other sharps contaminated with this compound must be disposed of immediately in a designated sharps container.[1]
Step 4: Spill Response
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Minor Spills (less than 5ml or 100 µg):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with inert material (e.g., vermiculite, sand, or absorbent pads).
-
Decontaminate the spill area with a 10% bleach solution, allowing a 30-minute contact time.[1]
-
Collect all cleanup materials in a sealed container labeled as hazardous waste.
-
-
Major Spills (greater than 5ml or 100 µg):
-
Evacuate the area immediately.
-
Prevent entry to the contaminated area.
-
Contact your institution's EHS or emergency response team for professional cleanup.[1]
-
Step 5: Waste Pickup and Final Disposal
-
Store all hazardous waste containers in a designated satellite accumulation area.
-
Contact your institution's EHS office to arrange for the pickup and final disposal of the hazardous waste by a licensed contractor.
Quantitative Data Summary
| Parameter | Value | Source |
| Inactivating Agent | 10% Bleach Solution (Sodium Hypochlorite) | [1] |
| Minimum Inactivation Contact Time | 30 minutes | [1] |
| Minor Spill Threshold | < 5 ml or < 100 µg | [1] |
| Major Spill Threshold | > 5 ml or > 100 µg | [1] |
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Isohyenanchin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Isohyenanchin. Given the compound's known biological activity as a weak antagonist of ionotropic GABA receptors, it should be handled with caution as a potential neurotoxin. The following procedures are based on best practices for handling hazardous chemicals and potent neurotoxins.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Item | Standard/Specification | Purpose |
| Hands | Disposable Nitrile Gloves (double-gloving recommended) | ASTM D6319 | Prevents skin contact and absorption. Double-gloving provides additional protection against tears and contamination. |
| Eyes | Safety Goggles or Safety Glasses with Side Shields | ANSI Z87.1 | Protects eyes from splashes or aerosols. |
| Face | Face Shield | ANSI Z87.1 | Recommended when there is a significant risk of splashes of concentrated solutions. To be worn over safety goggles/glasses. |
| Body | Laboratory Coat (fully buttoned) | --- | Protects skin and personal clothing from contamination. |
| Respiratory | N95 Respirator or higher (e.g., a properly fitted half-mask or full-face respirator with appropriate cartridges) | NIOSH-approved | Recommended when handling the solid form to prevent inhalation of aerosolized particles. May be required for solutions depending on the risk of aerosol generation. |
Operational Plan: Safe Handling of this compound
Adherence to a strict operational workflow is crucial for safety.
Experimental Workflow for Handling this compound
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Container | Disposal Procedure |
| Solid this compound | Labeled, sealed, and puncture-resistant hazardous waste container. | Dispose of through your institution's hazardous waste management program. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled hazardous waste container. | Segregate from non-hazardous waste. Dispose of through your institution's hazardous waste management program. |
| Contaminated PPE (gloves, etc.) | Labeled hazardous waste bag. | Place in a designated hazardous waste container immediately after doffing. |
| Aqueous Solutions | Labeled, sealed, and chemically compatible hazardous waste container. | Do not dispose of down the drain. Dispose of through your institution's hazardous waste management program. |
Emergency Procedures
Immediate and appropriate response to an exposure or spill is critical.
Emergency Response Protocol for this compound Exposure
Spill Response
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Secure the area and prevent entry.
-
Report: Notify your institution's Environmental Health and Safety (EHS) department and your supervisor.
-
Assess: If the spill is small and you are trained and equipped to handle it, proceed with caution. For large spills, await the response of trained emergency personnel.
-
Clean-up (for small, manageable spills):
-
Don appropriate PPE, including a respirator.
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, absorb with a chemical absorbent pad or inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and spilled substance using non-sparking tools and place it in a labeled, sealed hazardous waste container.
-
Decontaminate the spill area with a suitable decontaminating solution, followed by a thorough cleaning with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
Disclaimer: This guide is intended for informational purposes and is based on general principles of laboratory safety. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers must conduct their own risk assessments and consult with their institution's EHS department for specific guidance and protocols. Always handle unknown substances with the utmost caution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
